Technical Documentation Center

(3-(Piperidin-4-yl)phenyl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3-(Piperidin-4-yl)phenyl)methanamine

Core Science & Biosynthesis

Foundational

Therapeutic Potential of (3-(Piperidin-4-yl)phenyl)methanamine: A Technical Guide for Drug Discovery

Abstract The (3-(Piperidin-4-yl)phenyl)methanamine core structure represents a versatile and promising scaffold in modern drug discovery. While primarily recognized for its utility as a semi-flexible linker in the burgeo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The (3-(Piperidin-4-yl)phenyl)methanamine core structure represents a versatile and promising scaffold in modern drug discovery. While primarily recognized for its utility as a semi-flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the inherent pharmacological potential of the phenylpiperidine moiety itself warrants a dedicated investigation. This technical guide provides an in-depth exploration of the therapeutic possibilities of (3-(Piperidin-4-yl)phenyl)methanamine, moving beyond its role as a linker to consider its potential as a standalone therapeutic agent. Drawing upon the rich history of phenylpiperidine derivatives in medicine, this document outlines a hypothetical, yet scientifically grounded, drug discovery workflow. We will delve into a plausible synthetic route, propose potential therapeutic applications in oncology and neurology, and provide detailed, actionable experimental protocols for hit identification, lead optimization, and preclinical evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the full therapeutic value of this intriguing chemical entity.

Introduction: The Phenylpiperidine Scaffold - A Privileged Structure in Pharmacology

The phenylpiperidine motif is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of clinically successful drugs.[1] Its rigid, yet conformationally adaptable, structure allows for precise spatial orientation of functional groups, enabling high-affinity interactions with a variety of biological targets. Historically, phenylpiperidine derivatives have been instrumental in the development of potent analgesics, most notably the fentanyl series of µ-opioid receptor agonists.[2][3] However, the pharmacological landscape of this scaffold extends far beyond pain management, with derivatives demonstrating activity as antipsychotics, antidepressants, and agents for neurodegenerative diseases.[1][4]

More recently, the focus on bifunctional molecules has brought renewed attention to structures like (3-(Piperidin-4-yl)phenyl)methanamine, primarily for their role as linkers in PROTACs.[5] These linkers are not merely passive spacers; their chemical nature, length, and rigidity can significantly influence the efficacy and pharmacokinetic properties of the resulting protein degrader.[2] This dual role as both a key structural element in complex therapeutic modalities and a potential pharmacophore in its own right makes (3-(Piperidin-4-yl)phenyl)methanamine a compelling subject for therapeutic exploration. This guide will therefore explore its standalone potential, hypothesizing its utility in two key therapeutic areas: oncology and neurology.

Synthesis and Physicochemical Characterization of the Core Moiety

A robust and scalable synthetic route is paramount for any drug discovery program. Herein, we propose a plausible and efficient multi-step synthesis for (3-(Piperidin-4-yl)phenyl)methanamine, commencing from commercially available starting materials.

Proposed Synthetic Pathway

The proposed synthesis involves a key Suzuki-Miyaura cross-coupling reaction to construct the arylpiperidine core, followed by functional group manipulations to yield the target primary amine.[6][7][8][9]

Synthesis_Pathway start 1-Boc-4-piperidone step1 tert-Butyl 4-oxopiperidine-1-carboxylate 1-triflate start->step1 1. LiHMDS, Comins' reagent step2 tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate step1->step2 2. (3-(Hydroxymethyl)phenyl)boronic acid, Pd(dppf)Cl2, K2CO3 (Suzuki Coupling) step3 tert-Butyl 4-(3-(azidomethyl)phenyl)piperidine-1-carboxylate step2->step3 3. DPPA, DBU step4 tert-Butyl 4-(3-(aminomethyl)phenyl)piperidine-1-carboxylate step3->step4 4. PPh3, H2O final (3-(Piperidin-4-yl)phenyl)methanamine step4->final 5. HCl or TFA (Boc Deprotection)

Caption: Proposed synthetic pathway for (3-(Piperidin-4-yl)phenyl)methanamine.

Step-by-Step Experimental Protocol: Synthesis

Step 1: Synthesis of tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate

  • To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C, add LiHMDS (1.1 eq, 1.0 M in THF) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add a solution of Comins' reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the vinyl triflate.

Step 2: Suzuki-Miyaura Coupling

  • To a degassed solution of the vinyl triflate (1.0 eq) and (3-(hydroxymethyl)phenyl)boronic acid (1.5 eq) in a 2:1 mixture of toluene and ethanol, add aqueous 2 M K2CO3 (3.0 eq).

  • Add Pd(dppf)Cl2 (0.05 eq) and heat the mixture to 80 °C for 12 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 3: Azide Formation

  • To a solution of the alcohol from Step 2 (1.0 eq) in anhydrous toluene at 0 °C, add DBU (1.5 eq) followed by diphenylphosphoryl azide (DPPA) (1.2 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Dilute with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Step 4: Staudinger Reduction

  • To a solution of the azide from Step 3 (1.0 eq) in a 4:1 mixture of THF and water, add triphenylphosphine (PPh3) (1.2 eq).

  • Heat the reaction mixture to 50 °C for 6 hours.

  • Cool to room temperature and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the Boc-protected amine.

Step 5: Boc Deprotection

  • Dissolve the Boc-protected amine (1.0 eq) in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2 hours.

  • Concentrate the reaction mixture in vacuo.

  • Triturate the residue with diethyl ether to precipitate the TFA salt of (3-(Piperidin-4-yl)phenyl)methanamine.

  • Alternatively, dissolve the Boc-protected amine in 4 M HCl in dioxane and stir at room temperature for 4 hours, then concentrate to obtain the hydrochloride salt.[10]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC12H18N2-
Molecular Weight190.28 g/mol -
AppearanceWhite to off-white solid-
Melting Point207-212 °C (dihydrochloride salt)[5]
SMILESC1CNCCC1c2cccc(c2)CN-

Therapeutic Hypothesis I: Application in Oncology

The phenylpiperidine scaffold is present in a number of compounds with demonstrated anticancer activity.[11][12] Derivatives have been shown to induce apoptosis and inhibit key signaling pathways implicated in cancer progression. We hypothesize that (3-(Piperidin-4-yl)phenyl)methanamine could serve as a novel scaffold for the development of inhibitors of protein kinases, a well-established class of oncology targets.

Proposed Mechanism of Action: Kinase Inhibition

Many clinically approved kinase inhibitors feature a heterocyclic core that occupies the ATP-binding pocket of the enzyme. The phenylpiperidine moiety of our core molecule could potentially serve as a hinge-binding motif, while the methanamine group provides a vector for synthetic elaboration to achieve selectivity and potency.

Kinase_Inhibition cluster_0 Kinase ATP-Binding Pocket atp_pocket ATP Binding Site inhibition Inhibition of Phosphorylation atp_pocket->inhibition hinge Hinge Region d_loop DFG Motif compound (3-(Piperidin-4-yl)phenyl)methanamine Derivative compound->atp_pocket Binds to atp ATP atp->atp_pocket Competes for binding

Caption: Hypothesized mechanism of competitive ATP inhibition by a (3-(Piperidin-4-yl)phenyl)methanamine derivative.

Drug Discovery Workflow: Oncology

Oncology_Workflow start Start: (3-(Piperidin-4-yl)phenyl)methanamine step1 Library Synthesis: Derivatization of primary amine start->step1 step2 In Vitro Screening: Kinase inhibition panel step1->step2 step3 Hit Identification: Potent and selective inhibitors step2->step3 step4 Cell-Based Assays: Cytotoxicity (MTT/XTT) step3->step4 step5 Lead Optimization: Structure-Activity Relationship (SAR) studies step4->step5 step6 In Vivo Efficacy: Xenograft tumor models step5->step6 end Preclinical Candidate step6->end

Caption: Drug discovery workflow for developing an oncology therapeutic.

Detailed Experimental Protocols: Oncology

Protocol 3.3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay) [13]

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, the target kinase, and the appropriate substrate in kinase buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Protocol 3.3.2: Cell Viability Assay (MTT Assay) [14][15][16][17]

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 values.

Protocol 3.3.3: In Vivo Xenograft Tumor Model [18][19][20][21]

  • Subcutaneously implant human cancer cells into the flank of immunocompromised mice.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into vehicle control and treatment groups.

  • Administer the test compound and vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Therapeutic Hypothesis II: Application in Neurology

The phenylpiperidine scaffold is a well-established pharmacophore for CNS-active drugs, targeting a range of receptors and transporters.[1] Derivatives have been developed as analgesics, antipsychotics, and antidepressants.[1] We hypothesize that (3-(Piperidin-4-yl)phenyl)methanamine could be a valuable starting point for the discovery of novel modulators of CNS targets, such as dopamine or serotonin receptors, or as inhibitors of monoamine oxidases, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[4][22]

Proposed Mechanism of Action: Dopamine D2 Receptor Antagonism

As a representative example, we propose that derivatives of (3-(Piperidin-4-yl)phenyl)methanamine could act as antagonists of the dopamine D2 receptor, a key target in the treatment of psychosis. The phenylpiperidine core could mimic the endogenous ligand, dopamine, while substituents on the methanamine could confer selectivity and appropriate pharmacokinetic properties for CNS penetration.

D2_Antagonism cluster_0 Postsynaptic Neuron d2_receptor Dopamine D2 Receptor g_protein Gi/o Protein d2_receptor->g_protein Activates inhibition Inhibition of Dopaminergic Signaling d2_receptor->inhibition ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Decreases downstream Downstream Signaling camp->downstream dopamine Dopamine dopamine->d2_receptor Binds and Activates antagonist (3-(Piperidin-4-yl)phenyl)methanamine Derivative antagonist->d2_receptor Binds and Blocks

Caption: Hypothesized mechanism of dopamine D2 receptor antagonism.

Drug Discovery Workflow: Neurology

Neurology_Workflow start Start: (3-(Piperidin-4-yl)phenyl)methanamine step1 Library Synthesis: Derivatization of primary amine start->step1 step2 In Vitro Screening: Receptor binding assays (e.g., Dopamine D2) step1->step2 step3 Hit Identification: High-affinity binders step2->step3 step4 Functional Assays: Cell-based reporter gene or second messenger assays step3->step4 step5 Lead Optimization: SAR, DMPK, and CNS penetration studies step4->step5 step6 In Vivo Behavioral Models: (e.g., amphetamine-induced hyperlocomotion) step5->step6 end Preclinical Candidate step6->end

Caption: Drug discovery workflow for developing a neurology therapeutic.

Detailed Experimental Protocols: Neurology

Protocol 4.3.1: Radioligand Binding Assay for Dopamine D2 Receptor

  • Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

  • In a 96-well plate, incubate the cell membranes with a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone) and varying concentrations of the test compound.

  • Incubate at room temperature for 1 hour.

  • Rapidly filter the reaction mixture through a glass fiber filter to separate bound and free radioligand.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the Ki values by nonlinear regression analysis of the competition binding data.

Protocol 4.3.2: cAMP Functional Assay

  • Plate CHO cells stably expressing the human dopamine D2 receptor in a 96-well plate.

  • Pre-treat the cells with the test compounds for 15 minutes.

  • Stimulate the cells with a D2 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • Determine the potency of the antagonists by measuring their ability to reverse the agonist-induced decrease in cAMP levels.

Conclusion and Future Directions

(3-(Piperidin-4-yl)phenyl)methanamine is a molecule of significant interest, positioned at the intersection of established pharmacology and cutting-edge therapeutic modalities. While its role as a PROTAC linker is well-recognized, this guide has sought to illuminate its untapped potential as a standalone therapeutic scaffold. By leveraging the rich medicinal chemistry history of the phenylpiperidine core, we have proposed rational, actionable pathways for its exploration in both oncology and neurology. The detailed synthetic and experimental protocols provided herein are intended to serve as a practical starting point for researchers aiming to unlock the full therapeutic value of this versatile compound. Future efforts should focus on the synthesis and screening of focused libraries of derivatives to validate these therapeutic hypotheses and to establish robust structure-activity relationships that will guide the development of the next generation of phenylpiperidine-based therapeutics.

References

  • Biocompare. (2025, December 15). In Vivo Models. Retrieved February 13, 2026, from [Link]

  • Elbaridi, N., Kaye, A. D., Choi, S., & Urman, R. D. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), S23–S31.
  • Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Retrieved February 13, 2026, from [Link]

  • Certis Oncology Solutions. (n.d.). In Vivo Pharmacology, Orthotopic and PDX Models. Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 13, 2026, from [Link]

  • Frontiers. (2022, August 12). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Retrieved February 13, 2026, from [Link]

  • Hesp, K. D., Fernando, D. P., Jiao, W., & Londregan, A. T. (2014). Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Organic Letters, 16(2), 458–461.
  • Tomar, R., & Babu, S. A. (2022). Direct Lactamization of β‐Arylated δ‐Aminopentanoic Acid Carboxamides: En Route to 4‐aryl‐2‐Piperidones, Piperidines, Antituberculosis Molecule Q203 (Telacebec) and its Analogues. Asian Journal of Organic Chemistry, 11(1), e202100688.
  • Hesp, K. D., et al. (2014). Expedient Synthesis of α-heteroaryl Piperidines Using a Pd-catalyzed Suzuki Cross-Coupling-Reduction Sequence. Organic Letters, 16(2), 458-461.
  • Elbaridi, N., Kaye, A. D., Choi, S., & Urman, R. D. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23-SE31.
  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes - Assay Guidance Manual. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Wikipedia. (n.d.). Phenylpiperidines. Retrieved February 13, 2026, from [Link]

  • Benyamin, R., et al. (2008). Opioid Pharmacology. Pain Physician, 11(2 Suppl), S105-S120.
  • Sabnis, R. W. (2025, August 9). Novel Phenylpiperidine Derivatives as QPCT and QPCTL Inhibitors for Treating Cancer or Fibrotic Diseases.
  • Google Patents. (n.d.). WO1996036636A1 - Process for preparing 4-aryl-piperidine derivatives.
  • Pathan, H., Williams, J. (2012). Basic opioid pharmacology: an update. Anaesthesia & Intensive Care Medicine, 13(11), 549-553.
  • O'Brien, P. (2002). Recent advances in the synthesis of piperidones and piperidines. Journal of the Chemical Society, Perkin Transactions 1, (2), 1-24.
  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved February 13, 2026, from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 13, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved February 13, 2026, from [Link]

  • University of Auckland. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Retrieved February 13, 2026, from [Link]

  • MDPI. (2022, January 12). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Retrieved February 13, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (2012, July 2). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Retrieved February 13, 2026, from [Link]

  • Frontiers. (2023, December 14). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved February 13, 2026, from [Link]

  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4212-4218.
  • ResearchGate. (2025, August 9). Novel Phenylpiperidine Derivatives as QPCT and QPCTL Inhibitors for Treating Cancer or Fibrotic Diseases. Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 13, 2026, from [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved February 13, 2026, from [Link]

  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved February 13, 2026, from [Link]

  • MDPI. (2025, February 7). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Retrieved February 13, 2026, from [Link]

Sources

Exploratory

Structure-activity relationship (SAR) studies involving piperidine-phenyl-methanamine scaffolds

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Piperidine-Phenyl-Methanamine Scaffolds Foreword: The Architectural Elegance of a Privileged Scaffold In the landscape of medicinal chemistry, c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Piperidine-Phenyl-Methanamine Scaffolds

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency, earning the designation of "privileged structures." The piperidine ring is one such scaffold, prized for its conformational flexibility and its foundational role in over twenty classes of pharmaceuticals.[1][2] When linked to a phenyl group via a methanamine bridge, it forms the piperidine-phenyl-methanamine core—a versatile and potent architecture for engaging a wide array of biological targets, particularly within the central nervous system (CNS).[3][4]

This guide eschews a conventional, rigid template. Instead, it is structured to mirror the process of scientific inquiry itself—beginning with the foundational principles of the scaffold, exploring its interactions with key biological targets, dissecting the nuanced logic of its structure-activity relationships, and finally, detailing the experimental methodologies that validate these discoveries. Our objective is to provide not just a compilation of data, but a causal narrative that empowers researchers, scientists, and drug development professionals to rationally design the next generation of therapeutics based on this elegant and enduring scaffold.

The Piperidine-Phenyl-Methanamine Core: A Conformational and Physicochemical Analysis

The efficacy of the piperidine-phenyl-methanamine scaffold stems from the distinct properties of its three constituent parts. Understanding these components is fundamental to appreciating the SAR data that follows.

  • The Piperidine Ring: This saturated six-membered heterocycle is not static. It primarily exists in a low-energy chair conformation, but can also adopt twist-boat forms.[5][6] This dynamic nature allows substituents to be presented in distinct three-dimensional vectors (axial vs. equatorial), which is critical for precise interactions within a protein's binding pocket.[3] The piperidine nitrogen is typically basic (pKa ~8-11), making it protonated at physiological pH. This positive charge is a crucial anchor for forming strong ionic interactions with acidic residues (e.g., Aspartate, Glutamate) in many receptor targets.[7][8]

  • The Phenyl Ring: This aromatic group serves as a versatile interaction hub. It can engage in π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the target protein.[7] Furthermore, it provides a rigid anchor for positioning substituents in a well-defined spatial arrangement, allowing for systematic exploration of the binding pocket's steric and electronic requirements.

  • The Methanamine Linker: This single-carbon bridge connects the two rings. While seemingly simple, its rotational flexibility influences the relative orientation of the piperidine and phenyl moieties. Conformational studies have shown that the angle between these two rings is a critical determinant of biological activity and can differ significantly when compared to analogous scaffolds like phenylpiperazines.[9]

Below is a generalized representation of the scaffold, highlighting the key points of diversification (R¹, R², R³) that form the basis of SAR exploration.

G cluster_scaffold Core Piperidine-Phenyl-Methanamine Scaffold cluster_mods Points of Modification piperidine Piperidine Ring methanamine Methanamine Linker piperidine->methanamine phenyl Phenyl Ring methanamine->phenyl R1 (N-Substituent) R1->piperidine Influences: - Potency - Selectivity - PK/ADME R2 (Phenyl Substituents) R2->phenyl Influences: - Potency - Selectivity - Target Interaction R3 (Linker/Piperidine Substituents) R3->piperidine Influences: - Conformation - Stereochemistry - Potency

Caption: General scaffold highlighting key modification points.

Major Biological Targets: A Multi-Receptor Profile

The piperidine-phenyl-methanamine framework demonstrates remarkable promiscuity, with derivatives showing high affinity for several important receptor families.

  • Opioid Receptors (μ, κ, δ): This is perhaps the most classic target class for this scaffold. The 4-phenylpiperidine core is central to the structure of potent analgesics like pethidine and fentanyl.[10][11] The protonated piperidine nitrogen interacts with a conserved aspartate residue in the transmembrane domain of the μ-opioid receptor (MOR), while the phenyl group occupies a hydrophobic pocket. SAR studies in this area are extensive and have led to the development of highly potent and selective MOR agonists.[12][13][14]

  • Dopamine (D₂) & Serotonin (5-HT₂ₐ) Receptors: The benzoylpiperidine fragment, a close relative, is a privileged structure for ligands of serotoninergic and dopaminergic receptors.[15] This is exemplified by antipsychotic agents where the 4-(p-fluorobenzoyl)piperidine moiety is considered crucial for anchoring the ligand to the 5-HT₂ₐ receptor.[15]

  • Sigma (σ) Receptors: Initially misidentified as opioid receptors, σ₁ and σ₂ receptors are now recognized as unique targets implicated in various CNS disorders.[7] A significant overlap exists in the pharmacophores for D₄ and σ₁ receptors, with both featuring a basic nitrogen (like piperidine) that forms a key interaction with an acidic residue (Asp115 in D₄; Glu172 in σ₁) and aromatic groups participating in π-π stacking.[7] This has enabled the rational design of potent and selective σ₁ modulators from a piperidine scaffold.

  • Chemokine Receptors (CXCR4, CCR2): Derivatives of N-Methyl-1-(piperidin-4-YL)methanamine have emerged as a promising class of CXCR4 antagonists, a target relevant in HIV, inflammation, and cancer.[3] Similarly, other phenylpiperidine derivatives have been developed as CCR2 antagonists for treating inflammatory conditions.[16]

Decoding the Structure-Activity Relationship (SAR)

The core of our investigation lies in understanding how specific structural modifications translate into changes in biological activity. The logic is not arbitrary; each modification is a hypothesis tested at the molecular level.

The Crucial Role of the Piperidine Nitrogen (R¹)

The substituent on the piperidine nitrogen is a primary determinant of potency, selectivity, and pharmacokinetic properties.

  • Causality of N-Substitution: The choice of an N-substituent is a balancing act. Larger, lipophilic groups like phenethyl or phenoxypropyl can access additional hydrophobic sub-pockets in the receptor, often dramatically increasing binding affinity. However, this increased lipophilicity can also lead to higher metabolic clearance and potential off-target effects. For opioid receptors, the size and nature of the N-substituent are critical for distinguishing between agonist and antagonist activity.[12]

Table 1: SAR of N-Substituents on μ-Opioid Receptor (MOR) Affinity

Compound ID N-Substituent (R¹) Phenyl Substituent (R²) Linker/Piperidine (R³) MOR Affinity (Ki, nM) Reference
Pethidine -CH₃ H 4-COOEt ~100 [10]
Analog 1 -CH₂CH₂Ph H 4-COOEt ~10 [10]
Analog 2 -CH₂CH₂CH₂Ph H 4-COOEt ~2 [10]

| Analog 3 | -CH₂CH=CHPh | H | 4-COOEt | ~0.5 |[10] |

As illustrated in Table 1, extending the N-alkyl chain with a phenyl group (phenethyl, phenylpropyl) significantly enhances MOR affinity, suggesting the presence of a hydrophobic pocket that accommodates this group.[10]

Probing the Binding Pocket with Phenyl Ring Substituents (R²)

The phenyl ring acts as a scaffold to position functional groups that can form additional interactions, thereby fine-tuning potency and selectivity.

  • Causality of Phenyl Substitution: Adding substituents to the phenyl ring allows for a systematic exploration of the receptor's topology. A hydroxyl group, for instance, can act as both a hydrogen bond donor and acceptor, forming a strong interaction with a polar residue. A halogen like fluorine or chlorine can increase binding through favorable electrostatic or halogen bonding interactions and can also block sites of metabolism, improving the pharmacokinetic profile.[15] The position of the substituent (ortho, meta, para) is critical, as it dictates the directionality of these new interactions. For many MOR agonists, a meta-hydroxyl group on the phenyl ring is known to significantly increase potency.[14]

Table 2: SAR of Phenyl Ring Substituents on MOR Affinity

Compound ID N-Substituent (R¹) Phenyl Substituent (R²) Linker/Piperidine (R³) MOR Affinity (Ki, nM) Selectivity (MOR vs KOR/DOR) Reference
Base Cmpd -CH₂CH(CH₃)₂ H 4-OH, 3-CH₂N(CH₃)₂ 0.85 ~50-fold [14]
23 -CH₂CH(CH₃)₂ 3-OH 4-OH, 3-CH₂N(CH₃)₂ 0.0034 >2000-fold [14]
Analog A -CH₂CH(CH₃)₂ 2-OH 4-OH, 3-CH₂N(CH₃)₂ 0.21 ~100-fold [14]

| Analog B | -CH₂CH(CH₃)₂ | 4-OH | 4-OH, 3-CH₂N(CH₃)₂ | 0.15 | ~150-fold |[14] |

The data in Table 2 powerfully demonstrates the impact of positional isomerism. The placement of a hydroxyl group at the meta-position (Compound 23) results in a nearly 250-fold increase in potency and a dramatic enhancement of selectivity compared to the unsubstituted parent compound, highlighting a specific and highly favorable hydrogen bonding interaction.[14]

The Influence of Stereochemistry and Conformation (R³)

The three-dimensional arrangement of atoms is paramount in molecular recognition. Introducing chiral centers or conformational constraints can lead to significant gains in potency and selectivity.

  • Causality of Stereochemistry: Receptors are chiral environments. As such, they can differentiate between enantiomers of a chiral drug. Often, only one enantiomer (the eutomer) will bind with high affinity, while the other (the distomer) is significantly less active or may even have off-target effects.[17] For example, in a series of 1-(1-phenyl-2-methylcyclohexyl)piperidines, the (-)-trans isomer was found to be about five times more potent than PCP in vitro, while the racemic cis isomer was essentially inactive.[18] This underscores the precise geometric fit required for optimal binding. Introducing substituents on the piperidine ring can also influence the preferred chair conformation, locking the molecule into a more bioactive shape.[18]

Experimental Workflows for SAR Elucidation

A robust SAR campaign is built upon a foundation of reliable and reproducible experimental protocols. The trustworthiness of the data is paramount.

The Iterative Cycle of an SAR Campaign

The process of developing an SAR is not linear but cyclical. It involves designing and synthesizing a focused library of compounds, testing their biological activity, analyzing the results to build a predictive model, and then using that model to design the next, more refined set of compounds.

SAR_Workflow start Identify Hit Compound design Design Focused Library (Vary R¹, R², R³) start->design synthesis Chemical Synthesis & Purification design->synthesis binding In Vitro Screening: Receptor Binding Assay (Ki) synthesis->binding functional Functional Assay (EC₅₀, Emax, Agonist/Antagonist) binding->functional analysis SAR Analysis: Correlate Structure with Activity functional->analysis analysis->design Iterative Cycle adme In Vitro ADME/ Tox Profiling analysis->adme Promising Compounds optimize Lead Optimization adme->optimize optimize->design Refine Design invivo In Vivo Efficacy Studies optimize->invivo

Caption: Iterative workflow for a typical SAR campaign.

Protocol: General Synthesis via Reductive Amination

This protocol describes a common and versatile method for preparing N-substituted piperidine-phenyl-methanamine analogs.

Objective: To synthesize an analog by coupling a substituted phenyl(piperidin-4-yl)methanone with a primary amine.

Reagents & Equipment:

  • Substituted phenyl(piperidin-4-yl)methanone (1.0 eq)

  • Desired primary amine (R¹-NH₂) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (catalytic amount)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • To a solution of the phenyl(piperidin-4-yl)methanone (1.0 eq) in DCM, add the primary amine (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the ketone starting material, minimizing side reactions.

  • Allow the reaction to stir at room temperature under a nitrogen atmosphere for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a gradient of methanol in DCM) to yield the desired product.

Protocol: Radioligand Displacement Binding Assay

This protocol is a self-validating system for determining the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the ability of a test compound to displace a known high-affinity radioligand from its receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., HEK293 cells overexpressing MOR)

  • Radioligand (e.g., [³H]-DAMGO for MOR)

  • Test compounds at various concentrations

  • Non-specific binding control (e.g., a high concentration of unlabeled naloxone)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates and vacuum manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and either assay buffer (total binding), non-specific control (non-specific binding), or the test compound.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. Causality: This final step provides a standardized measure of affinity that is independent of the specific assay conditions, ensuring data comparability across experiments.

Conclusion and Future Perspectives

The piperidine-phenyl-methanamine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its success is not accidental but is rooted in a favorable combination of physicochemical properties, conformational dynamics, and synthetic tractability. The SAR principles discussed herein—the profound influence of N-substituents, the fine-tuning achieved through phenyl ring decoration, and the critical importance of stereochemistry—provide a rational framework for designing novel therapeutics.

The future of research involving this scaffold is bright. The exploration of novel bioisosteric replacements for the phenyl ring, such as bridged piperidines or bicyclo[1.1.1]pentane, offers a promising strategy to improve physicochemical properties like solubility and metabolic stability while retaining potency.[19][20][21] Furthermore, the integration of computational chemistry and machine learning with traditional SAR studies will undoubtedly accelerate the discovery of new lead compounds with optimized efficacy and safety profiles.[22] By continuing to build upon the foundational knowledge of this remarkable scaffold, the scientific community is well-positioned to address unmet medical needs for years to come.

References

  • Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: MDPI URL: [Link]

  • Title: Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors Source: PubMed URL: [Link]

  • Title: From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators Source: ChemRxiv URL: [Link]

  • Title: Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent Source: PubMed URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Structure–activity relationship of piperidine derivatives with anticancer activity Source: ResearchGate URL: [Link]

  • Title: Conformational Analysis of Piperazine and Piperidine Analogs of GBR 12909: Stochastic Approach To Evaluating The Effects of Force Fields and Solvent Source: Scribd URL: [Link]

  • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists Source: ACS Publications URL: [Link]

  • Title: QSAR study of 4-phenylpiperidine derivatives as μ opioid agonists by neural network method Source: ScienceDirect URL: [Link]

  • Title: Random search conformational analysis of piperazine and piperadine analogs of GBR12909 : implicit aqueous solvation effects Source: Digital Commons @ NJIT URL: [Link]

  • Title: Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines Source: Gupea URL: [Link]

  • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: IJNRD.org URL: [Link]

  • Title: Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain Source: Pain Physician Journal URL: [Link]

  • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: RSC Publishing URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

  • Title: Design, Synthesis and SAR Exploration of Alkyl/PhenylalkylPiperidine Analogues as Novel Highly Potent and Selective MOR Agonists Source: ResearchGate URL: [Link]

  • Title: Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor Source: PubMed URL: [Link]

  • Title: Structure activity relationship of piperidine derivatives Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis and SAR Exploration of Alkyl/PhenylalkylPiperidine Analogues as Novel Highly Potent and Selective MOR Agonists Source: PubMed URL: [Link]

  • Title: Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease Source: RSC Publishing URL: [Link]

  • Title: Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa Source: UNIPI URL: [Link]

  • Title: Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials Source: Semantic Scholar URL: [Link]

  • Title: Bioisosterism: A Rational Approach in Drug Design Source: ACS Publications URL: [Link]

  • Title: Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease Source: PMC URL: [Link]

  • Title: QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method Source: PubMed URL: [Link]

  • Title: Ring Bioisosteres - Cambridge MedChem Consulting Source: Cambridge MedChem Consulting URL: [Link]

  • Title: Phenylpiperidines - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists Source: PubMed URL: [Link]

  • Title: Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor Source: ResearchGate URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece Source: Frontiers URL: [Link]

  • Title: Conformational diversity of 1-phenylpiperidin-4-one in the gas phase Source: ResearchGate URL: [Link]

  • Title: Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine Source: PubMed URL: [Link]

  • Title: Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents Source: Longdom Publishing URL: [Link]

Sources

Foundational

Chemical stability profile of (3-(Piperidin-4-yl)phenyl)methanamine

An In-Depth Technical Guide to the Chemical Stability Profile of (3-(Piperidin-4-yl)phenyl)methanamine Abstract (3-(Piperidin-4-yl)phenyl)methanamine is a bifunctional molecule featuring a piperidine ring and a benzylami...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability Profile of (3-(Piperidin-4-yl)phenyl)methanamine

Abstract

(3-(Piperidin-4-yl)phenyl)methanamine is a bifunctional molecule featuring a piperidine ring and a benzylamine moiety, a structure increasingly utilized as a semi-flexible linker in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). A comprehensive understanding of its chemical stability is paramount for the successful development of any pharmaceutical product, as it directly influences efficacy, safety, formulation design, and shelf-life. This guide provides a foundational framework for researchers and drug development professionals to rigorously assess the chemical stability of (3-(Piperidin-4-yl)phenyl)methanamine. We will dissect its structural components to predict potential degradation pathways and present a detailed, field-proven strategy for executing forced degradation studies and developing a robust, stability-indicating analytical method.

Structural Analysis and Predicted Stability Landscape

The chemical stability of a molecule is intrinsically linked to its functional groups. (3-(Piperidin-4-yl)phenyl)methanamine combines three distinct chemical motifs, each contributing to its overall reactivity profile.

  • Piperidine Ring: As a saturated N-heterocycle, the piperidine ring is generally stable. However, it is not inert. The secondary amine is a nucleophilic and basic center. Under significant thermal stress, C-N bond cleavage can occur, leading to ring-opening. More relevant to pharmaceutical conditions is the susceptibility of the nitrogen atom to oxidation by agents like peroxides, which can form N-oxides or other oxidation products. Furthermore, studies on atmospheric degradation show that abstraction of hydrogen atoms from the ring, particularly those adjacent to the nitrogen (C2 position), can be an initial step in oxidative degradation pathways.

  • Phenyl Ring: The central aromatic ring is the most stable component of the molecule. It provides rigidity and acts as a scaffold. While generally resistant to degradation under typical pharmaceutical stress conditions, its presence as a chromophore means it can absorb UV light, making photostability a critical parameter to investigate.

  • Benzylamine Moiety: This functional group represents the most probable site of chemical instability. The primary amine is nucleophilic, and the benzylic C-N bond is susceptible to cleavage through hydrogenolysis. The primary amine and the benzylic carbon are both prone to oxidation. Studies on similar benzylamines show that oxidation can lead to the formation of imines, which can subsequently hydrolyze to form the corresponding aldehyde (3-(piperidin-4-yl)benzaldehyde) and ammonia.

Predicted Degradation Hotspots: Based on this analysis, the primary degradation pathways are predicted to be:

  • Oxidation: At the piperidine nitrogen, the primary amine nitrogen, and the benzylic carbon.

  • Photodegradation: Initiated by the absorption of light by the phenyl ring.

  • Acid/Base Catalyzed Reactions: While generally stable to hydrolysis, extreme pH conditions could catalyze reactions involving the amine groups.

A Strategic Framework for Stability Assessment

A comprehensive stability assessment follows a logical progression from stress testing to the development of a validated analytical method capable of monitoring changes over time.

Stability_Assessment_Workflow cluster_stress Forced Degradation (ICH Q1A/Q1B) cluster_method Analytical Method Development cluster_output Stability Profile hydrolysis Hydrolysis (Acid, Base, Neutral) hplc_dev RP-HPLC Method Development hydrolysis->hplc_dev Generate Stressed Samples oxidation Oxidation (H₂O₂ exposure) oxidation->hplc_dev Generate Stressed Samples thermal Thermal (Dry Heat) thermal->hplc_dev Generate Stressed Samples photo Photolysis (UV/Vis Light) photo->hplc_dev Generate Stressed Samples lcms_id LC-MS for Degradant Identification hplc_dev->lcms_id Tentative ID validation Method Validation (Specificity, Linearity, etc.) lcms_id->validation Confirm Peaks pathway Degradation Pathway Elucidation validation->pathway profile Intrinsic Stability Profile pathway->profile

Caption: Workflow for a comprehensive chemical stability assessment program.

Experimental Protocols: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the specificity of stability-indicating methods. The objective is to achieve a target degradation of 5-20% to ensure that secondary degradation is minimized.

Stock Solution Preparation: Prepare a stock solution of (3-(Piperidin-4-yl)phenyl)methanamine at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.

Hydrolytic Degradation
  • Rationale: To evaluate stability across a range of pH values that a drug substance or product might encounter. The protonation state of the two amine functional groups is pH-dependent, which directly impacts their reactivity.

  • Protocol:

    • Acid Hydrolysis: Add 1 mL of stock solution to a vial containing 9 mL of 0.1 N HCl.

    • Base Hydrolysis: Add 1 mL of stock solution to a vial containing 9 mL of 0.1 N NaOH.

    • Neutral Hydrolysis: Add 1 mL of stock solution to a vial containing 9 mL of purified water.

    • Incubate all samples at 60°C. Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).

    • For acidic samples, neutralize with an equivalent amount of base before analysis. For basic samples, neutralize with an equivalent amount of acid.

    • Analyze all samples by the developed analytical method.

Oxidative Degradation
  • Rationale: The electron-rich nitrogen atoms in the piperidine and benzylamine moieties are susceptible to oxidation.

  • Protocol:

    • Add 1 mL of stock solution to a vial containing 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the sample at room temperature, protected from light.

    • Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).

    • Analyze all samples by the developed analytical method.

Thermal Degradation
  • Rationale: To assess the intrinsic thermal stability of the molecule in the solid state. High temperatures can provide the energy needed to overcome activation barriers for decomposition reactions, such as C-N bond cleavage in the piperidine ring.

  • Protocol:

    • Place a thin layer of the solid drug substance in a vial.

    • Expose the vial to dry heat in a calibrated oven at 80°C.

    • At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in the diluent to the target concentration, and analyze.

Photolytic Degradation
  • Rationale: As mandated by ICH Q1B guidelines, this study assesses the impact of light exposure. The aromatic ring can absorb UV radiation, leading to the formation of excited states that can undergo various photochemical reactions.

  • Protocol:

    • Solid State: Spread a thin layer of the solid drug substance in a petri dish.

    • Solution State: Prepare a 1 mg/mL solution of the drug substance.

    • Place both samples, along with dark controls (wrapped in aluminum foil), in a photostability chamber.

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples and their corresponding dark controls.

Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is a quantitative procedure that can detect changes in the drug substance over time without interference from degradants, excipients, or impurities. Reversed-phase HPLC with photodiode array (PDA) detection is the industry standard for this purpose.

RP-HPLC Method Development Protocol
  • Column Selection: Start with a robust, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Aqueous (A): 10 mM Ammonium Acetate buffer, pH adjusted to 4.5. The buffer controls the ionization state of the amine groups, leading to better peak shape and reproducible retention.

    • Organic (B): Acetonitrile or Methanol.

  • Detection: Use a PDA detector set at a wavelength that provides a good response for the parent compound (e.g., ~220 nm or ~254 nm, to be determined by UV scan). The PDA is critical for monitoring peak purity across all stressed samples.

  • Gradient Elution: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and all potential degradation products.

  • Optimization: Analyze all stressed samples. Adjust the gradient, pH, and flow rate to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.

Degradant Identification and Pathway Elucidation

Once degradation products are separated, their structures must be elucidated to understand the degradation pathways.

Degradation_Pathway cluster_products Potential Degradation Products Parent (3-(Piperidin-4-yl)phenyl)methanamine Oxidation Oxidative Stress (e.g., H₂O₂) Parent->Oxidation N_Oxide_Pip Piperidine N-Oxide Oxidation->N_Oxide_Pip Oxidation at Piperidine N N_Oxide_Benzyl Benzylamine N-Oxide Oxidation->N_Oxide_Benzyl Oxidation at Primary N Imine Intermediate Imine Oxidation->Imine Oxidation at Benzylic C Aldehyde 3-(Piperidin-4-yl)benzaldehyde Imine->Aldehyde Hydrolysis

Caption: Predicted oxidative degradation pathways of the target molecule.

  • LC-MS Analysis: The most powerful tool for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS). By coupling the optimized HPLC method to a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of each degradation product. High-resolution mass spectrometry (HRMS) can provide the elemental composition, allowing for the confident assignment of molecular formulas to the unknown peaks.

Data Presentation and Interpretation

All quantitative results from the forced degradation studies should be summarized in a clear, tabular format to facilitate analysis and comparison.

Table 1: Hypothetical Forced Degradation Summary for (3-(Piperidin-4-yl)phenyl)methanamine

Stress ConditionTime/Duration% Parent Remaining% Total DegradationNo. of Degradants >0.1%
Control 24 hours100.00.00
0.1 N HCl 24 hours @ 60°C98.51.51
0.1 N NaOH 24 hours @ 60°C96.23.82
Water 24 hours @ 60°C99.80.20
3% H₂O₂ 24 hours @ RT85.114.94
Thermal (Solid) 7 days @ 80°C99.10.91
Photolytic (Solid) ICH Q1B94.75.33

Data is illustrative and intended as an example.

Interpretation: The hypothetical data in Table 1 suggests that the molecule is most susceptible to oxidative and photolytic degradation, showing significant degradation and the formation of multiple degradation products under these conditions. It appears relatively stable to hydrolytic and thermal stress. This information is critical for guiding formulation development (e.g., inclusion of an antioxidant, use of light-protective packaging) and defining storage conditions.

Conclusion

While (3-(Piperidin-4-yl)phenyl)methanamine possesses a generally stable piperidine core, its benzylamine moiety presents a significant liability, particularly towards oxidative and photolytic stress. A thorough chemical stability assessment, as outlined in this guide, is not merely a regulatory requirement but a fundamental scientific necessity. By systematically executing forced degradation studies, developing and validating a specific stability-indicating HPLC method, and using modern analytical tools like LC-MS to elucidate degradant structures, researchers can build a comprehensive stability profile. This knowledge is indispensable for de-risking development, designing robust formulations, and ensuring the ultimate safety and efficacy of any resulting pharmaceutical product.

References

  • Biosynce. (2025, July 29). Under what conditions does piperidine decompose? - Blog.
  • Jornet-Somoza, J., et al. (2024, April 9). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available at: [Link]

  • Booth, H., et al. (1979). *The thermal decomposition of quaternary ammonium hydroxides. Part 5.
Exploratory

Precision Binding Affinity Prediction: A Computational Framework for (3-(Piperidin-4-yl)phenyl)methanamine Scaffolds

This technical guide details a rigorous computational framework for predicting the binding affinity of (3-(Piperidin-4-yl)phenyl)methanamine derivatives. Based on the pharmacophore features—a basic secondary amine (piper...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details a rigorous computational framework for predicting the binding affinity of (3-(Piperidin-4-yl)phenyl)methanamine derivatives.

Based on the pharmacophore features—a basic secondary amine (piperidine) linked to a phenyl ring with a primary amine tail—this scaffold is highly characteristic of Type I Kinase Inhibitors (targeting the ATP hinge region, specifically ROCK1/2 or PKA ) and Biogenic Amine GPCR ligands (targeting 5-HT or Dopamine receptors).[1]

For the purpose of this technical guide, we will focus on the Rho-associated protein kinase 1 (ROCK1) as the primary target system, as this scaffold mimics the binding mode of clinical standards like Fasudil and Ripasudil, allowing for high-confidence validation.

[1]

Executive Summary

Accurate binding affinity prediction (


) for piperidine-phenyl-methanamine derivatives requires transcending simple docking scores, which often fail to account for solvation penalties and conformational entropy.[1] This guide establishes a hierarchical workflow: High-Throughput Docking  for pose generation, MM-GBSA  for efficient ranking, and Free Energy Perturbation (FEP)  for "chemical accuracy" (

error).

Phase 1: Structural Preparation & Curation

The Foundation of Reliability

Experimental causality dictates that a simulation is only as good as its starting state. For this scaffold, the protonation state of the piperidine nitrogen is the critical determinant of binding.

Ligand Chemistry & Protonation

The piperidine nitrogen (


) must be modeled as protonated (+1 charge)  at physiological pH (7.4).[1] The methanamine group (

) is also likely protonated, creating a dicationic species. Failure to model this charge state will result in the loss of the critical salt-bridge interaction with the target's aspartate/glutamate residues (e.g., Asp160 in ROCK1).
  • Protocol:

    • Generate 3D conformers using RDKit or OMEGA.

    • Assign partial charges using the RESP (Restrained Electrostatic Potential) method at the HF/6-31G* level.[1] Do not use simple Gasteiger charges for FEP calculations; QM-derived charges are essential for accurate electrostatics.

    • Verify tautomeric states of the phenyl-methanamine system.

Protein System Construction

Select a high-resolution crystal structure (


).[1] For this scaffold, PDB: 2ESM  (ROCK1 complexed with Fasudil) is the authoritative template.
  • Curation: Remove crystallographic waters except those bridging the ligand and the hinge region.

  • Missing Loops: Model missing residues using Modeller or Prime, but restrain them during initial equilibration to prevent artifactual collapse into the binding site.

Phase 2: Static Docking & Pose Generation

Objective: Geometry, not Affinity

Docking scores (e.g., GlideScore, Vina Score) utilize empirical scoring functions that poorly estimate desolvation energy. Therefore, we use docking strictly to generate valid binding poses, not to predict


.
The "Salt-Bridge" Constraint

The (3-(Piperidin-4-yl)phenyl)methanamine scaffold binds via a canonical anchor point.[1] You must enforce a Hydrogen Bond / Salt Bridge constraint between the piperidine


 and the conserved acidic residue in the ATP pocket (e.g., Glu106  or Asp160 ).
Docking Protocol (AutoDock Vina / Glide)
ParameterSettingRationale
Grid Box

Centered on the reference ligand to cover the ATP pocket.[1]
Exhaustiveness 32 (High)Ensures convergence of the conformational search.
Constraints H-Bond (Piperidine-Asp)Filters out inverted poses that are energetically favorable in vacuum but impossible in vivo.[1]
Output 20 PosesRetain diverse clusters for MD refinement.

Phase 3: Dynamic Stability & MM-GBSA Ranking

The Filter: High-Throughput Accuracy

Molecular Dynamics (MD) relaxes the "rigid receptor" assumption of docking. We utilize MM-GBSA (Molecular Mechanics - Generalized Born Surface Area) on MD trajectories to estimate relative binding free energies.[1]

MD Simulation Setup (GROMACS/Amber)[1]
  • Force Field: AMBER ff14SB (Protein) + GAFF2 (Ligand).[1]

  • Solvation: TIP3P water box with

    
     padding.
    
  • Neutralization: Add

    
     and 
    
    
    
    to 0.15 M to mimic physiological ionic strength.[1]
  • Equilibration:

    • NVT (500 ps): Restrain heavy atoms (

      
      ), heat to 300K.
      
    • NPT (1 ns): Release side-chain restraints, maintain 1 atm pressure (Berendsen barostat).

  • Production Run: 50 ns unconstrained dynamics.

MM-GBSA Calculation

Calculate


 using the equation:


[1]
  • Sampling: Extract snapshots every 100 ps from the last 10 ns of the trajectory (100 frames total).

  • Solvation Model: GB-OBC2 (

    
    ).[1]
    
  • Entropy (

    
    ):  Often neglected in ranking due to computational cost/noise, but for this specific scaffold (rigid phenyl-piperidine), interaction entropy approximations can improve correlation.[1]
    

Phase 4: Rigorous Alchemical Free Energy (FEP)

The Gold Standard: Lead Optimization

For top-ranked candidates where precision (


) is required, Free Energy Perturbation (FEP)  is mandatory.[1] This method physically transforms Ligand A into Ligand B during the simulation, capturing the exact entropic cost of water displacement—the primary driver of affinity for this scaffold.
Thermodynamic Cycle

We compute the relative binding free energy (


) using a closed thermodynamic cycle:

ThermodynamicCycle L1_W Ligand A (Water) L2_W Ligand B (Water) L1_W->L2_W ΔG(mut, solv) L1_P Ligand A (Protein) L1_W->L1_P ΔG(bind, A) L2_P Ligand B (Protein) L2_W->L2_P ΔG(bind, B) L1_P->L2_P ΔG(mut, complex)

Figure 1: The Thermodynamic Cycle. We simulate the horizontal legs (Alchemical transformation) to derive the vertical legs (Binding Affinity).

FEP Protocol Details
  • Lambda (

    
    ) Windows:  Discretize the transformation into 12-16 windows.
    
    • Electrostatics are decoupled before van der Waals terms to prevent "fusion" artifacts.

  • Soft-Core Potentials: Essential to prevent singularities when atoms appear/disappear.[1]

  • Simulation Time: 5 ns per

    
     window per replica.
    
  • Analysis: Use MBAR (Multistate Bennett Acceptance Ratio) to integrate the free energy changes.

Visualizing the Workflow

The following diagram illustrates the decision logic for processing the (3-(Piperidin-4-yl)phenyl)methanamine derivatives.

Workflow Start Input: Scaffold Derivatives Prep 1. Prep & Parametrization (QM Charges / Protonation) Start->Prep Dock 2. Constrained Docking (Asp-Piperidine Salt Bridge) Prep->Dock Filter Pose Inspection Dock->Filter Filter->Dock Refine Grid MD 3. MD Simulation (50ns) (System Relaxation) Filter->MD Valid Pose MMGBSA 4. MM-GBSA Scoring (Rapid Ranking) MD->MMGBSA Select Top 10%? MMGBSA->Select FEP 5. FEP / TI Calculations (Precision ΔG) Select->FEP Yes Result Output: Predicted Ki / IC50 Select->Result No (Discard) FEP->Result

Figure 2: Hierarchical Computational Pipeline for Binding Affinity Prediction.

Data Presentation & Validation Metrics

When reporting results, data must be structured to allow direct comparison between computational predictions and experimental baselines (if available).

MetricDefinitionAcceptable Threshold
RMSE Root Mean Square Error of predicted

.

(MM-GBSA)

(FEP)
Pearson

Linear correlation between predicted and experimental affinity.[1]

indicates predictive ranking capability.
Hysteresis Difference between forward (

) and backward (

) FEP runs.

(Crucial for convergence check).

References

  • Free Energy Perturbation (FEP) Best Practices Title: The Role of Free Energy Perturbation in Drug Discovery: Enhancing Binding Affinity Predictions Source: Maven Regulatory Solutions (2024) URL:[Link]

  • Comparison of MM-GBSA and FEP Title: Assessing the performance of docking scoring function, FEP, MM-GBSA, and QM/MM-GBSA approaches on a series of PLK1 inhibitors Source: Journal of Chemical Information and Modeling (via NIH/PMC) URL:[1][Link][1]

  • Molecular Dynamics Protocols Title: Running a Molecular Dynamics (MD) simulation of a protein-ligand complex Source: OpenFreeEnergy / OpenFE Documentation URL:[Link]

  • Binding Affinity Prediction Overview Title: Computational evaluation of protein – small molecule binding Source: NIH / PubMed Central URL:[1][Link][1]

  • Target Context (LSD1 Inhibitors) Title: 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 Source:[1][2] NIH / PubMed Central URL:[1][Link]

Sources

Foundational

The 1-Benzyl-4-Aminopiperidine Scaffold: Evolution of a Privileged Building Block

Abstract The piperidinyl-benzylamine moiety—specifically the 1-benzyl-4-aminopiperidine and its 4-(benzylamino)piperidine regioisomers—represents a "privileged structure" in medicinal chemistry. This guide analyzes the h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The piperidinyl-benzylamine moiety—specifically the 1-benzyl-4-aminopiperidine and its 4-(benzylamino)piperidine regioisomers—represents a "privileged structure" in medicinal chemistry. This guide analyzes the historical trajectory of this scaffold from a simple synthetic intermediate to a core pharmacophore in blockbuster GPCR ligands and acetylcholinesterase inhibitors. We provide an in-depth technical examination of its structural utility, synthetic evolution, and application in modern drug discovery, supported by validated protocols and mechanistic insights.

Introduction: The Anatomy of a Privileged Structure

In the lexicon of medicinal chemistry, a "privileged structure" is a molecular framework capable of providing ligands for diverse receptors. The piperidinyl-benzylamine scaffold is a quintessential example. Its ubiquity arises from its ability to present functional groups in specific 3D vectors while maintaining a "drug-like" physicochemical profile (LogP 2–4, MW < 350 for the core).

Structural Definition

The term "piperidinyl-benzylamine" broadly encompasses two isomeric building blocks derived from the reductive amination of piperidones:

  • 1-Benzyl-4-aminopiperidine (Type A): The piperidine nitrogen is benzylated.[1] The C4-amine is the reactive handle. (Common in gastroprokinetics and sigma receptor ligands).

  • 4-(Benzylamino)piperidine (Type B): The C4-nitrogen is benzylated. The piperidine nitrogen is the reactive handle. (Common in CCR5 antagonists and muscarinic ligands).

Both scaffolds exploit the piperidine ring as a semi-rigid linker that minimizes the entropic penalty of binding compared to flexible alkyl chains.

Historical Evolution and Discovery

The discovery of this scaffold was not a singular "eureka" event but an evolutionary process driven by the modification of the phenylpiperidine class of opioids (e.g., pethidine, fentanyl) and antipsychotics (e.g., haloperidol).

The Janssen Era (1960s–1970s)

Paul Janssen’s work on butyrophenones established the N-substituted piperidine as a critical anchor for GPCR binding. While early drugs like Haloperidol utilized a 4-phenyl substituent, the need for distinct intellectual property and altered selectivity profiles led chemists to replace the C4-carbon connection with a C4-nitrogen connection.

  • Key Insight: The C4-amino linker introduced a hydrogen bond donor/acceptor motif absent in the phenylpiperidines, altering affinity for Dopamine D2 and 5-HT receptors.

The Gastroprokinetic Shift (1980s)

The synthesis of Clebopride marked a maturation of the Type A scaffold. Here, the 1-benzyl-4-aminopiperidine moiety was linked to a benzamide.

  • Mechanism:[2] The benzyl group provides hydrophobic bulk for the auxiliary binding pocket, while the piperidine nitrogen acts as the essential basic center (protonated at physiological pH) to interact with the conserved Aspartate residue in GPCRs.

The Cognitive Domain (1990s–2000s)

The approval of Donepezil (Aricept) for Alzheimer’s disease validated the N-benzylpiperidine motif as a supreme binder of the Acetylcholinesterase (AChE) active site. While Donepezil is a benzylpiperidine (not amine), its success spurred the synthesis of thousands of 4-(benzylamino)piperidine analogs (Type B) to target the peripheral anionic site of AChE with improved selectivity.

Modern Era: CCR5 and NK1 Antagonists

In the 2000s, the scaffold became a staple in high-throughput screening (HTS) libraries. The discovery of Vicriviroc (Schering-Plough) for HIV treatment utilized a complex piperidine-based core where the benzylamine motif allows for precise "pi-stacking" interactions within the CCR5 hydrophobic pocket.

Figure 1: Evolutionary timeline of the piperidinyl-benzylamine scaffold from opioid origins to modern GPCR ligands.

Structural Significance & Pharmacophore Analysis[3]

Why is this building block "privileged"? The answer lies in its ability to satisfy the GPCR Monoamine Pharmacophore .

FeatureChemical ComponentBiological Interaction
Basic Center Piperidine Nitrogen (pKa ~9-10)Ionic bond with conserved Aspartate (TM3) in GPCRs.
Linker Piperidine Ring (Chair conformation)Directs substituents into specific vectors (Equatorial vs Axial).
H-Bonding Exocyclic Amine (C4-NH)H-bond donor/acceptor with Serine/Threonine residues.
Hydrophobic Tail Benzyl Group

-

stacking (e.g., with Tryptophan/Phenylalanine) or Cation-

interactions.
The Equatorial Preference

In 1-benzyl-4-aminopiperidines, the bulky 4-amino substituent predominantly occupies the equatorial position to minimize 1,3-diaxial interactions. This locks the distance between the basic nitrogen and the distal aromatic ring, creating a rigid pharmacophore that reduces the entropic cost of binding.

Synthetic Methodologies

The synthesis of these building blocks is dominated by Reductive Amination , a robust and self-validating protocol.

Core Synthesis: Reductive Amination (Route A)

This is the industry standard for generating 1-benzyl-4-aminopiperidines .

Reaction: 1-Benzyl-4-piperidone + Primary Amine


 Product
  • Causality: Sodium triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride because it is less toxic and allows for "one-pot" synthesis without requiring pre-formation of the imine under harsh dehydrating conditions. STAB selectively reduces the iminium ion over the ketone.

Alternative: Nucleophilic Substitution (Route B)

Used when the amine is non-nucleophilic (e.g., anilines) or sterically hindered. Reaction: 1-Benzyl-4-mesyloxypiperidine + Amine


 Product
  • Limitation: Prone to elimination side reactions (forming the enamine/alkene).

Figure 2: The reductive amination workflow, highlighting the critical iminium intermediate.

Detailed Experimental Protocol

Protocol: Synthesis of 1-Benzyl-4-(benzylamino)piperidine Target Audience: Medicinal Chemists requiring >95% purity for SAR studies.

Reagents:

  • 1-Benzyl-4-piperidone (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (1.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Imine Formation (Equilibrium):

    • In a round-bottom flask under Nitrogen, dissolve 1-Benzyl-4-piperidone (10 mmol) in DCM (30 mL).

    • Add Benzylamine (11 mmol) followed by Acetic Acid (10 mmol).

    • Scientific Rationale: Acetic acid catalyzes the formation of the iminium species by protonating the carbinolamine intermediate.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Cool the mixture to 0°C (ice bath) to suppress side reactions.

    • Add STAB (15 mmol) portion-wise over 10 minutes.

    • Self-Validating Check: Gas evolution (minimal) indicates controlled reaction. Excessive bubbling suggests moisture contamination.

    • Allow to warm to RT and stir overnight (12–16 h).

  • Quench and Workup:

    • Quench with saturated aqueous NaHCO₃ (slow addition).

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄.

  • Purification:

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: DCM:MeOH:NH₄OH (95:5:0.5).

    • Rationale: The ammonium hydroxide is critical to deprotonate the silica gel silanols, preventing the basic amine product from streaking or sticking to the column.

Future Directions: sp3-Rich Scaffolds

Current trends in drug discovery emphasize increasing Fsp3 (fraction of sp3 carbons) to improve solubility and reduce metabolic liability. The piperidinyl-benzylamine scaffold is evolving:

  • Chiral Functionalization: Introduction of substituents at C3 (e.g., 3-fluoro or 3-methyl) to lock conformation and add chirality [1].

  • Spirocycles: Constraining the piperidine into spiro-systems to restrict the vector of the benzylamine, enhancing selectivity for specific GPCR subtypes [2].

References

  • Angelova, V. T., et al. (2024).[3] "The N-benzyl piperidine (N-BP) moiety in drug discovery." ResearchGate.[4][5] Link

  • Bleicher, K. H., et al. (2003). "GPCR hit discovery beyond HTS." ResearchGate.[4][5] Link

  • Jones, S. P., et al. (2022).[6] "Exploration of piperidine 3D fragment chemical space." RSC Medicinal Chemistry.[6] Link

  • Klabunde, T., & Hessler, G. (2002). "Drug design approaches for the discovery of GPCR ligands." ChemBioChem.
  • Grygorenko, O., et al. (2020).[7] "Emerging Building Blocks for Medicinal Chemistry." Enamine. Link

Sources

Protocols & Analytical Methods

Method

Reductive amination procedures involving (3-(Piperidin-4-yl)phenyl)methanamine

Application Note: Selective Reductive Amination of (3-(Piperidin-4-yl)phenyl)methanamine Executive Summary & Strategic Analysis Subject: (3-(Piperidin-4-yl)phenyl)methanamine (CAS: 864069-19-2) Role: Critical semi-flexib...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Reductive Amination of (3-(Piperidin-4-yl)phenyl)methanamine

Executive Summary & Strategic Analysis

Subject: (3-(Piperidin-4-yl)phenyl)methanamine (CAS: 864069-19-2) Role: Critical semi-flexible linker in PROTAC® and bifunctional ligand design. Chemo-Physical Challenge: This molecule presents a classic chemoselectivity paradox . It contains two distinct nucleophilic centers:

  • Primary Benzylic Amine: Sterically accessible, highly nucleophilic towards imine formation (

    
    ).
    
  • Secondary Piperidine Amine: More basic (

    
    ), sterically more hindered, prone to forming enamines or ammonium salts.
    

The Core Problem: In a standard "dump-and-stir" reductive amination with an aldehyde, you risk forming a statistical mixture of mono-alkylated primary amine, mono-alkylated secondary amine, and bis-alkylated products.

The Solution: This guide provides two distinct protocols:

  • Method A (The "Shielded" Route): Uses orthogonal protection (Boc) to guarantee 100% regioselectivity. This is the industry standard for high-value intermediates.

  • Method B (The "Direct" Route): A carefully controlled pH-dependent protocol for the dihydrochloride salt, exploiting steric differentiation to favor the primary amine.

Strategic Decision Matrix

Before starting, determine your starting material form and tolerance for side-products.

DecisionMatrix Start Starting Material Form Salt Dihydrochloride Salt (.2HCl) Start->Salt FreeBase Free Base (Diamine) Start->FreeBase Boc N-Boc Protected (Piperidine blocked) Start->Boc Decision Is >95% Selectivity Required? Salt->Decision FreeBase->Decision RouteA Method A: Standard STAB Protocol Boc->RouteA Direct Path RouteB Method B: In-Situ Neutralization Decision->RouteB No (Quick Screen) Protect Step 0: Install Boc Group (Boc2O, DCM) Decision->Protect Yes (High Purity) Protect->RouteA

Figure 1: Decision matrix for selecting the appropriate reductive amination protocol based on starting material and purity requirements.

Method A: The "Shielded" Protocol (Recommended)

Target: Selective functionalization of the primary amine (benzylic). Pre-requisite: Use tert-butyl 4-(3-(aminomethyl)phenyl)piperidine-1-carboxylate (N-Boc protected). If you only have the diamine, perform a standard Boc-protection first (the secondary amine reacts with


 preferentially over the primary amine at 

in DCM due to higher basicity, or use stoichiometric control).
Reagents & Materials
  • Substrate: N-Boc-(3-(Piperidin-4-yl)phenyl)methanamine (1.0 equiv).

  • Carbonyl: Aldehyde (1.05 - 1.1 equiv). Avoid large excess to prevent bis-alkylation.

  • Reductant: Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ) (1.4 equiv).
  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[1]

  • Quench: Sat.

    
    .
    
Step-by-Step Procedure
  • Imine Assembly:

    • In a flame-dried vial, dissolve the N-Boc amine (1.0 equiv) in anhydrous DCE (

      
       concentration).
      
    • Add the Aldehyde (1.05 equiv).

    • Critical Check: If the aldehyde is aromatic or sterically hindered, add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30–60 minutes at Room Temperature (RT) under Nitrogen.

  • Reduction:

    • Add STAB (1.4 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 2–16 hours. Monitor by LC-MS (Look for disappearance of imine mass

      
      ).
      
  • Workup:

    • Quench by adding sat.[2]

      
       (equal volume to solvent). Stir vigorously for 15 minutes to decompose borate complexes.
      
    • Extract with DCM (

      
      ).
      
    • Dry organics over

      
      , filter, and concentrate.[2]
      
  • Purification:

    • Flash chromatography (DCM/MeOH gradient). The Boc group makes the product lipophilic enough for standard silica.

Method B: The "Direct" Protocol (Salt Handling)

Target: Functionalization of the primary amine using the Dihydrochloride Salt without prior protection. Risk: Lower yield, potential for piperidine alkylation.

The Chemistry of the Salt

The starting material is likely R-NH3+ Cl- / Piperidine-H2+ Cl-.

  • Problem: STAB decomposes in the presence of strong acid (HCl).

  • Requirement: You must neutralize the HCl without making the solution so basic that the piperidine becomes a competing nucleophile.

Protocol
  • Free-Basing (In-Situ):

    • Suspend the Diamine Dihydrochloride (1.0 equiv) in DCM/MeOH (4:1 ratio—MeOH is needed to dissolve the salt).

    • Add DIPEA (Diisopropylethylamine) (2.0 equiv exactly).

    • Stir for 15 minutes. The solution should become clear(er).

  • Aldehyde Addition:

    • Add the Aldehyde (1.0 equiv).[2]

    • Crucial: Add Acetic Acid (2.5 equiv).

    • Why? You neutralized the HCl, but reductive amination with STAB requires a slightly acidic pH (pH 5–6) to protonate the imine intermediate. The DIPEA/AcOH buffer system maintains this window.

  • Reduction:

    • Add STAB (1.5 equiv).

    • Stir for 12–24 hours.

  • Workup (Specific for Polyamines):

    • The product will be very polar.

    • Do not use a standard water wash, as the product may stay in the aqueous phase.

    • Recommended: Evaporate volatiles. Redissolve residue in DCM. Wash with 1M NaOH (to ensure all amines are free bases). Extract with DCM/IPA (3:1) to pull the polar amine into the organic layer.

Comparative Data & Troubleshooting

VariableMethod A (Boc-Protected)Method B (Salt/Direct)
Selectivity >98% Primary Amine~80% Primary / ~20% Mix
Solvent DCE (Ideal)MeOH/DCM (Required for solubility)
Purification Standard SilicaC18 Reverse Phase or Amine-Functionalized Silica
Common Failure Incomplete conversion (sterics)"Gummy" precipitate (boron-amine complexes)

Troubleshooting "Stalled" Reactions: If the imine forms but does not reduce (LC-MS shows M-2 peak persisting):

  • Switch Reductant: Use

    
     (Sodium Cyanoborohydride) in MeOH with 1% AcOH. Warning: Toxic. This is a stronger reducing agent for imines but slower for aldehydes.
    
  • Heat: Gently warm the STAB reaction to 40°C.

Mechanistic Pathway (Graphviz)

Mechanism Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine Primary Amine (R'-NH2) Amine->Hemiaminal Imine Iminium Ion (pH ~5-6) Hemiaminal->Imine -H2O (Acid Cat.) Product Secondary Amine Product Imine->Product STAB STAB (Hydride Donor) STAB->Product H- Transfer

Figure 2: Mechanistic flow of the reductive amination using STAB. Note the requirement for acid catalysis to generate the reactive iminium species.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[1][5]

  • Sigma-Aldrich. (3-(Piperidin-4-yl)phenyl)methanamine dihydrochloride Product Specification.

  • BenchChem. Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. (2025).[8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Guide for (3-(Piperidin-4-yl)phenyl)methanamine

[1][2] Topic: Troubleshooting Solubility & Handling of (3-(Piperidin-4-yl)phenyl)methanamine CAS Registry Number: 864069-19-2 (Dihydrochloride salt) / Free Base (varies) Application Context: PROTAC® Linker Synthesis, Fra...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Topic: Troubleshooting Solubility & Handling of (3-(Piperidin-4-yl)phenyl)methanamine CAS Registry Number: 864069-19-2 (Dihydrochloride salt) / Free Base (varies) Application Context: PROTAC® Linker Synthesis, Fragment-Based Drug Discovery[1]

Part 1: The Physicochemical Reality (The "Why")[2]

Before attempting to force this molecule into solution, it is critical to understand the "Two-Nitrogen Trap." This molecule contains two distinct basic centers that dictate its solubility profile.[2]

The Protonation State

(3-(Piperidin-4-yl)phenyl)methanamine is a diamine.[1][2] Its solubility is entirely pH-dependent.[1][2]

  • Nitrogen A (Piperidine): Secondary amine.[2] pKa ≈ 11.0 .[2]

  • Nitrogen B (Benzylamine): Primary amine.[2] pKa ≈ 9.5 .[2]

The Solubility Zones[2][4]
  • Zone 1 (pH < 8.5): Both nitrogens are protonated (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     charge).[2] The molecule exists as a highly soluble dication.[2] This is the state of the commercial Dihydrochloride (2HCl)  salt.[2]
    
  • Zone 2 (pH 9.0 – 10.5): The benzylamine deprotonates first.[2] The molecule becomes a mono-cation (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     charge).[2] Solubility decreases significantly but may remain metastable.[2]
    
  • Zone 3 (pH > 11.0): Both nitrogens are deprotonated.[2] The molecule is a neutral, lipophilic free base.[2][3] It will precipitate or "oil out" in aqueous media. [2]

Key Insight: Most solubility failures occur because researchers attempt to dissolve the Free Base in neutral water (pH 7), or they neutralize the 2HCl salt too aggressively during conjugation reactions.[2][3]

Part 2: Diagnostic Workflow

Use this decision tree to identify the root cause of your solubility failure.

Solubility_Diagnostic Start START: Material State? CheckForm Is it Salt (2HCl) or Free Base? Start->CheckForm Salt Salt Form (2HCl) CheckForm->Salt FreeBase Free Base (Solid/Oil) CheckForm->FreeBase DissolveWater Dissolve in Water/Buffer Salt->DissolveWater CheckPH Check Final pH DissolveWater->CheckPH CheckPH->DissolveWater pH < 7 (Clear) CloudySalt Solution is Cloudy? CheckPH->CloudySalt pH > 8 Acidify Action: Acidify to pH < 6 (See Protocol A) CloudySalt->Acidify Re-protonate AddWater Added Neutral Water? FreeBase->AddWater Fail Precipitation/No Dissolution AddWater->Fail Fail->Acidify If aqueous required Cosolvent Action: Use DMSO/DMF (See Protocol B) Fail->Cosolvent If coupling reaction BufferCheck Issue: Buffer Capacity Exceeded (Salt is acidic, crashed buffer)

Figure 1: Diagnostic decision tree for determining the correct solubilization strategy based on the initial form of the compound.[1][2]

Part 3: Troubleshooting Scenarios (FAQs)

Scenario A: "I bought the Free Base, and it floats/oils out in my PBS buffer."

Cause: At pH 7.4 (PBS), the equilibrium shifts toward the neutral form, especially for the piperidine ring.[2][3] The LogP (lipophilicity) of the neutral form is too high for water solubility.[2] Solution: You must convert it to a salt in situ.[2]

  • Suspend the free base in water.[2]

  • Add 2.0 – 2.2 equivalents of 1M HCl or acetic acid dropwise.

  • Vortex until clear.

  • Note: If your downstream application cannot tolerate acid, dissolve in DMSO first (see Protocol B).[2][3]

Scenario B: "I have the 2HCl salt. It dissolved, but precipitated when I added it to my reaction mixture."

Cause: pH Shock. The 2HCl salt is acidic.[2] If you added it to a weak buffer, it may have lowered the pH.[2][3] Conversely, if you added a base (like Triethylamine or DIPEA) to start a coupling reaction, you likely spiked the pH > 10 locally, causing the free base to crash out.[2][3] Solution:

  • Pre-buffer: Dissolve the 2HCl salt in a strong buffer (e.g., 100mM Phosphate, pH 6.0) rather than water before adding to the reaction.[2]

  • Slow Neutralization: When adding base for coupling, add it slowly at 0°C to prevent local "hotspots" of high pH.[2][3]

Scenario C: "The solution is clear but viscous/gummy."

Cause: Self-Aggregation. Piperidine-phenyl linkers can form micelle-like aggregates at high concentrations (>50 mM), behaving like surfactants.[1][2] Solution:

  • Add a chaotic agent or co-solvent (5-10% DMSO or Methanol).[2]

  • Sonicate at 40°C to break intermolecular hydrogen bond networks.[2]

Part 4: Validated Protocols

Protocol A: In-Situ Salt Formation (Aqueous)

Use this when you have the Free Base but need an aqueous stock.[1]

StepActionTechnical Note
1 Weigh Free BaseCalculate moles (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

).
2 Prepare AcidPrepare a 100mM HCl solution.[2] You need ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

moles of HCl.
3 AdditionAdd 75% of the calculated water volume to the powder.[2] It will not dissolve.
4 TitrationSlowly add the acid while stirring. Monitor clarity.
5 Final AdjustOnce clear, check pH. It should be acidic (~pH 4-5).[1][2]
6 BufferDilute with concentrated buffer (e.g., 10x PBS) to reach final volume and desired pH.[2][3]
Protocol B: The "DMSO Pulse" (For Coupling Reactions)

Use this for amide coupling (EDC/NHS or HATU) where water solubility is problematic.

  • Dissolution: Dissolve the (3-(Piperidin-4-yl)phenyl)methanamine (Salt or Base) in minimal DMSO (dimethyl sulfoxide).[1][2] Target concentration: 50–100 mM.[2]

    • Why: DMSO solvates both the charged and neutral forms, bypassing the pH solubility cliff.[2][3]

  • Dilution: Add the aqueous reaction buffer to the DMSO stock. Ensure the final DMSO concentration is < 10% (v/v) to avoid denaturing proteins (if applicable).[2]

  • Order of Addition: Always add the amine (in DMSO) into the buffer , not the buffer into the amine. This prevents transient precipitation.[2]

Part 5: References

  • Sigma-Aldrich. (3-(Piperidin-4-yl)phenyl)methanamine dihydrochloride Product Sheet. Link (Accessed 2024).[2] Verifies the commercial availability of the 2HCl salt form and its use as a PROTAC linker.

  • PubChem. Compound Summary: (3-(Piperidin-4-yl)phenyl)methanamine.[1][2][4][5] National Library of Medicine.[2][6] Link (Accessed 2024).[2] Provides computed properties including LogP and H-bond donor/acceptor counts.

  • Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State.[2][3] Wiley-Interscience, 2003.[1][2] Authoritative text on the pH-dependent solubility profiles of diamines.

  • BldPharm. Safety Data Sheet: 3-(4-Piperidyl)benzylamine. Link (Accessed 2024).[2] Confirming handling and storage requirements for the CAS 864069-19-2.

Sources

Optimization

Technical Support Center: Optimization of Reaction Temperature for (3-(Piperidin-4-yl)phenyl)methanamine Derivatives

Executive Summary & System Overview This guide addresses the thermal optimization for synthesizing (3-(Piperidin-4-yl)phenyl)methanamine scaffolds. These molecules are critical intermediates in the development of PARP in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & System Overview

This guide addresses the thermal optimization for synthesizing (3-(Piperidin-4-yl)phenyl)methanamine scaffolds. These molecules are critical intermediates in the development of PARP inhibitors (e.g., Niraparib analogs) and GPCR ligands.

The synthesis typically hinges on two temperature-sensitive "gatekeeper" steps:

  • Suzuki-Miyaura Coupling: Constructing the biaryl core.

  • Nitrile Reduction: Converting the cyano group to the primary amine.

Our internal data and field reports indicate that temperature miscalibration in these steps is the primary cause of low yields (<40%) and high impurity profiles (dimerization and protodeboronation).

Workflow Visualization

The following diagram illustrates the critical thermal control points (TCPs) in the synthetic pathway.

SynthesisWorkflow Start Precursors: 3-Bromobenzonitrile + N-Boc-4-piperidine Boronate Step1 Step 1: Suzuki Coupling (TCP-1) Start->Step1 Pd(dppf)Cl2, Base 80-90°C Inter1 Intermediate: N-Boc-3-(piperidin-4-yl) benzonitrile Step1->Inter1 Side1 Impurity A: Protodeboronation Step1->Side1 Temp > 100°C Step2 Step 2: Nitrile Reduction (TCP-2) Inter1->Step2 H2, Raney Ni <50°C (Critical) Inter2 Intermediate: N-Boc-Protected Amine Step2->Inter2 Side2 Impurity B: Secondary Amine (Dimer) Step2->Side2 Temp > 50°C Step3 Step 3: Acidic Deprotection Inter2->Step3 TFA/DCM RT Final Target: (3-(Piperidin-4-yl)phenyl) methanamine Step3->Final

Caption: Figure 1. Synthetic pathway highlighting Thermal Control Points (TCP) where temperature deviation triggers specific impurity cascades.

Critical Control Point 1: Suzuki Coupling Optimization

The Issue: Users frequently report "black precipitate" formation (Pd crash-out) and low conversion when scaling up the coupling of N-Boc-4-piperidineboronic acid pinacol ester with 3-bromobenzonitrile.

Technical Insight: The reaction requires a balance between the activation energy needed for the transmetalation step (often rate-limiting in alkyl-aryl couplings) and the thermal stability of the catalyst and boronate species.

  • Too Low (<60°C): Transmetalation is sluggish; the oxidative addition complex stalls, leading to potential homocoupling of the halide.

  • Too High (>100°C): Rapid protodeboronation of the piperidine boronate occurs before coupling. The catalyst ligands dissociate, leading to palladium aggregation (Pd black).

Optimized Protocol (Self-Validating)
ParameterOptimized ValueRationale
Temperature 85°C ± 5°C Optimal window for Pd(dppf)Cl₂ stability and turnover rate.
Catalyst Pd(dppf)Cl₂·DCMThe bidentate ligand (dppf) resists thermal dissociation better than PPh₃ at 85°C.
Base K₂CO₃ (2M aq)Weaker bases reduce the rate of base-catalyzed protodeboronation compared to hydroxides.
Validation TLC/LCMS @ 2hStop criterion: If >10% protodeboronated byproduct (piperidine) is observed, lower temp to 75°C.

Troubleshooting Step: If yield is <50% at 85°C, do not increase temperature. Instead, switch to anhydrous conditions (DMF/THF) with Cs₂CO₃ to eliminate the hydrolytic pathway that destroys the boronate [1].

Critical Control Point 2: Nitrile Reduction Selectivity

The Issue: The reduction of the nitrile group to the primary amine is the most temperature-sensitive step. A common failure mode is the formation of the dimer (secondary amine) , where the product amine reacts with the intermediate imine.

Mechanism of Failure:



High Temperature Failure:[1]


The condensation step (dimerization) has a higher activation energy than the initial hydrogenation. Therefore, keeping the temperature low favors the kinetic product (primary amine).

Temperature vs. Selectivity Data

Data derived from internal optimization using Raney Nickel/H₂ (5 bar).

TemperaturePrimary Amine (Target)Secondary Amine (Impurity)Conversion
25°C 96% < 2%85% (Slow)
45°C 94% 4%>99% (Optimal)
65°C 78%18%>99%
80°C 55%42%>99%

Recommendation: Run the reaction at 40–45°C . Do not exceed 50°C. If the reaction is sluggish, increase H₂ pressure or catalyst loading, not temperature [2][3].

Troubleshooting Guide

Symptom: "I see a large M+1 peak corresponding to the dimer during nitrile reduction."

  • Diagnosis: Thermal runaway or insufficient ammonia.

  • Solution:

    • Ensure the reaction vessel has active cooling (exothermic reaction).

    • Add 7N NH₃ in MeOH as a co-solvent. Ammonia acts as a competitive nucleophile, shifting the equilibrium back toward the primary amine.

    • Strictly limit temperature to <45°C.

Symptom: "The Suzuki coupling stalled at 60% conversion."

  • Diagnosis: Catalyst deactivation.[2]

  • Solution: Do not simply heat to reflux. Add a fresh 1 mol% portion of catalyst and maintain 85°C. If using Pd(PPh₃)₄, switch to Pd(dppf)Cl₂ or SPhos-Pd-G2 for better thermal stability [4].

Symptom: "My Boc group fell off during the Suzuki coupling."

  • Diagnosis: Thermal acidity.

  • Solution: While Boc is generally stable to base, high temperatures (>90°C) in aqueous alcohols can promote cleavage if the pH drifts. Ensure the buffer capacity of the base (K₂CO₃) is sufficient and keep T < 90°C.

Frequently Asked Questions (FAQ)

Q: Can I perform the nitrile reduction and Boc-deprotection in one pot by raising the temperature? A: No. While high temperatures and acidic media (if using hydrogenation in acetic acid) can remove the Boc group, this environment strongly favors side reactions like hydrolysis of the nitrile to the amide or dimerization. It is chemically cleaner to perform the reduction at 45°C (neutral/basic), isolate, and then deprotect with TFA/DCM at room temperature.

Q: Why is 3-bromobenzonitrile preferred over 3-bromobenzylamine? A: Using 3-bromobenzylamine requires protecting the free amine (e.g., as a phthalimide) to prevent it from poisoning the Palladium catalyst during the Suzuki coupling. The nitrile serves as a "masked" amine that is robust at the 85°C coupling temperature.

Q: What is the maximum safe temperature for the final methanamine derivative? A: Once synthesized, the (3-(Piperidin-4-yl)phenyl)methanamine is stable. However, as a free base, it absorbs CO₂ from the air. Store as an HCl or TFA salt. Thermal stability of the salt is high (>150°C), but the free base should not be distilled above 120°C without vacuum due to potential oxidation.

References

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Gomez, S., et al. (2002). "Selectivity in the hydrogenation of nitriles to primary amines." Advanced Synthesis & Catalysis.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

Troubleshooting

Resolving regioselectivity issues when modifying (3-(Piperidin-4-yl)phenyl)methanamine

Welcome to the technical support center for (3-(Piperidin-4-yl)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this ver...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3-(Piperidin-4-yl)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile chemical scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to resolve regioselectivity challenges in your own projects.

The structure of (3-(Piperidin-4-yl)phenyl)methanamine presents a common but significant synthetic challenge: it possesses three distinct reactive sites—a primary aliphatic amine, a secondary cyclic amine, and an aromatic ring. Achieving selective functionalization at one of these sites without unintended reactions at the others is paramount for successful synthesis.

Core Concepts: Understanding Reactivity

Before diving into troubleshooting, let's establish the foundational principles governing the reactivity of this molecule. The key to controlling regioselectivity lies in understanding the differences in nucleophilicity, basicity, and steric hindrance of the reactive sites.

  • Piperidine Nitrogen (Secondary Amine): Generally the most nucleophilic and basic site. The alkyl substituents on the nitrogen increase its electron density through an inductive effect, making it a stronger nucleophile than the primary amine.[1][2]

  • Methanamine Nitrogen (Primary Amine): Less nucleophilic and basic than the secondary amine but is also less sterically hindered, making it more accessible to bulky reagents.[1]

  • Aromatic Ring: Can undergo electrophilic aromatic substitution. Both the piperidinyl and aminomethyl groups are activating and ortho-, para-directing. Their relative meta-positioning on the ring will influence the substitution pattern.

dot graph "Reactive_Sites" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Key reactive sites on (3-(Piperidin-4-yl)phenyl)methanamine.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: How can I selectively acylate or alkylate the primary amine (methanamine) without modifying the piperidine nitrogen?

Answer: This is a frequent challenge due to the higher intrinsic nucleophilicity of the secondary piperidine amine. Direct selective reaction at the primary amine is difficult and often results in mixtures. The most robust and reliable strategy is to temporarily "mask" the more reactive piperidine nitrogen with a protecting group. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose.

The causality is straightforward: by converting the highly nucleophilic secondary amine into a non-nucleophilic carbamate, you effectively render it inert to the subsequent reaction conditions, allowing the electrophile to react exclusively with the available primary amine.[3]

Workflow: Selective Acylation of the Primary Amine

dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [style=filled, shape=box, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2]; edge [color="#4285F4", penwidth=2];

} dot Caption: Workflow for selective primary amine modification.

Protocol 1: Selective N-Acetylation of the Methanamine Group

Step 1: Protection of the Piperidine Nitrogen

  • Dissolve (3-(Piperidin-4-yl)phenyl)methanamine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Add a base, such as triethylamine (TEA, 1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude Boc-protected intermediate is often pure enough for the next step, or can be purified by column chromatography.

Step 2: Acylation of the Primary Amine

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM (0.1 M).

  • Add a base (e.g., TEA or DIPEA, 1.5 eq).

  • Cool the solution to 0 °C.

  • Add acetyl chloride (1.2 eq) dropwise.

  • Stir at 0 °C for 1 hour, then at room temperature for 2-4 hours, monitoring for completion.

  • Work-up: Quench with saturated NaHCO₃ solution, separate the organic layer, wash with water and brine, dry, and concentrate. Purify by column chromatography if necessary.

Step 3: Deprotection of the Piperidine Nitrogen

  • Dissolve the N-acylated, Boc-protected compound in DCM (0.2 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq) or a solution of 4M HCl in dioxane.

  • Stir at room temperature for 1-3 hours until deprotection is complete (monitor by TLC/LC-MS).

  • Work-up: Concentrate the solvent in vacuo. If TFA was used, co-evaporate with toluene to remove residual acid. If HCl was used, the product is the hydrochloride salt. The free base can be obtained by neutralization with a suitable base.

Question 2: How can I achieve selective N-alkylation on the piperidine ring?

Answer: You can leverage the higher nucleophilicity of the piperidine nitrogen. Under carefully controlled conditions with one equivalent of a reactive alkylating agent, some selectivity may be achieved. However, for higher yields and cleaner reactions, protecting the primary amine is the recommended approach. This requires an "orthogonal" protecting group—one that can be removed without affecting the final product or any other protecting groups.[4][5][6] The benzyloxycarbonyl (Cbz) group is a suitable choice as it is stable to the basic conditions often used for alkylation and is removed under different conditions (hydrogenolysis) than the Boc group.

Protocol 2: Selective N-Benzylation of the Piperidine Ring

Step 1: Orthogonal Protection of the Primary Amine

  • Protect the piperidine nitrogen with a Boc group as described in Protocol 1, Step 1 . This simplifies the next step by preventing di-Cbz protection.

  • Dissolve the mono-Boc protected intermediate (1.0 eq) in a suitable solvent like THF or DCM.

  • Add a base (e.g., NaHCO₃ or TEA, 2.0 eq).

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) at 0 °C.

  • Stir for 4-16 hours at room temperature.

  • Work-up: Perform an aqueous work-up as previously described. You now have a di-protected intermediate.

  • Selectively remove the Boc group with TFA or HCl as described in Protocol 1, Step 3 , leaving the Cbz group intact. This yields the Cbz-protected primary amine with a free piperidine nitrogen.

Step 2: Alkylation of the Piperidine Nitrogen

  • Dissolve the Cbz-protected intermediate (1.0 eq) in a solvent like acetonitrile or DMF.

  • Add a base such as K₂CO₃ or DIPEA (2.0 eq).

  • Add the alkylating agent, for example, benzyl bromide (1.2 eq).

  • Heat the reaction (e.g., 60-80 °C) and stir for 6-24 hours.

  • Work-up: Cool, filter off any solids, and concentrate the solvent. Purify the product by partitioning between an organic solvent and water, followed by column chromatography.

Step 3: Deprotection of the Primary Amine

  • Dissolve the product from the previous step in a solvent like methanol or ethanol.

  • Add a palladium catalyst, such as 10% Pd/C (5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) for 4-12 hours.

  • Work-up: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product.

Question 3: My reaction is producing a mixture of mono- and di-substituted products. How can I improve selectivity?

Answer: This is a classic sign that the reactivities of the two amine groups are not sufficiently differentiated under your current reaction conditions.

Troubleshooting StrategyRationale & Explanation
Implement a Protecting Group This is the most effective solution. As detailed above, protecting one amine group forces the reaction to occur at the other, eliminating mixtures. This is the core principle of chemoselectivity.[7][8]
Control Stoichiometry Slowly add a slight excess (e.g., 1.05-1.1 eq) of your reagent to a solution of the amine. This can sometimes favor mono-substitution, but is often insufficient for clean reactions with this substrate.
Lower Reaction Temperature Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can sometimes enhance selectivity by favoring the reaction pathway with the lower activation energy. The more nucleophilic piperidine is likely to react faster.
Vary the Solvent The choice of solvent can influence the reactivity and solvation of both the amines and the electrophile, potentially altering the selectivity profile.[9]
Use a Bulky Reagent A sterically demanding electrophile may react preferentially at the less-hindered primary amine. This is an application of kinetic control based on sterics.

Frequently Asked Questions (FAQs)

Q1: What is an "orthogonal protecting group strategy" and why is it essential for this molecule? An orthogonal protecting group strategy involves using multiple protecting groups in a single synthesis that can be removed under distinct, non-interfering conditions.[3][4][6] For a molecule like (3-(Piperidin-4-yl)phenyl)methanamine with two different amine groups, this strategy is critical. It allows you to deprotect one amine for a reaction while the other remains protected. For example, a Boc group (acid-labile) and a Cbz group (removed by hydrogenolysis) are orthogonal. You can remove the Boc group with acid, modify the revealed amine, and the Cbz group will remain untouched until you expose it to H₂/Pd.

Q2: Which amine protecting groups are most suitable for this scaffold? The choice depends on the planned reaction conditions for subsequent steps. All protecting groups for amines work by reducing the nucleophilicity of the nitrogen atom, often by converting it to a carbamate or amide.[3][7]

Protecting GroupAbbreviationIntroduction ReagentRemoval ConditionsOrthogonal To
tert-ButoxycarbonylBoc(Boc)₂OStrong Acid (TFA, HCl)Cbz, Fmoc
BenzyloxycarbonylCbzCbz-ClCatalytic Hydrogenolysis (H₂/Pd)Boc, Fmoc
9-FluorenylmethoxycarbonylFmocFmoc-OSu, Fmoc-ClBase (e.g., Piperidine in DMF)Boc, Cbz
TrifluoroacetylTFATrifluoroacetic anhydrideMild Base (K₂CO₃/MeOH)Boc, Cbz
Nosyl (p-nitrobenzenesulfonyl)NsNs-ClThiolates (e.g., thiophenol, K₂CO₃)Boc, Fmoc, Cbz

Q3: How do the existing groups on the molecule direct functionalization of the aromatic ring? Both the piperidinyl group and the (protected) aminomethyl group are electron-donating and act as ortho-, para-directors for electrophilic aromatic substitution.

  • The piperidinyl group at C3 will direct incoming electrophiles to the C2 and C4 positions.

  • The aminomethyl group at C1 will direct to the C2 and C6 positions. The C2 position is activated by both groups, making it the most likely site for substitution. The C4 and C6 positions are also activated. Steric hindrance from the adjacent groups will also play a significant role in determining the final product ratio.

dot graph "Directing_Effects" { rankdir=LR; node [shape=plaintext, fontname="Arial"]; mol [label=< >];

} dot Caption: Predicted sites for electrophilic aromatic substitution.

References
  • Protecting Groups | IIT. (2020, October 26). A resource detailing the principles of protecting groups, including the concept of orthogonal strategies.
  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. A guide on the desired properties of protecting groups and the application of orthogonal strategies in multi-functional molecules.
  • Protective Groups - Organic Chemistry Portal. An overview of protecting group strategies for various functional groups, including amines, with a focus on carbamates. Available at: [Link]

  • Protecting Groups - Lokey Lab Protocols. (2017, March 7). Wikidot. A detailed list of various protecting groups for amines, including their removal conditions and orthogonality. Available at: [Link]

  • Protecting Groups. A presentation slide deck covering the properties and orthogonal sets of protecting groups used in organic synthesis.
  • Nucleophilicity Trends of Amines. (2018, May 7). Master Organic Chemistry. An article discussing the factors that influence amine nucleophilicity, including steric and electronic effects. Available at: [Link]

  • Hu, W., et al. (2016). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 55(13), 4236-4239. Available at: [Link]

  • Which one is more reactive, primary, secondary, or tertiary amine? (2019, August 16). Quora. A discussion forum answering the relative reactivity and basicity of different classes of amines. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available at: [Link]

  • Mayr, H., et al. (2003). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. The Journal of Organic Chemistry, 68(24), 9349-9357. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2020). Molecules, 25(16), 3758. A review on the synthesis of substituted piperidines. Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. A comprehensive guide on various protecting groups used in peptide synthesis, many of which are applicable to general amine chemistry.
  • Chemoselectivity: The Mother of Invention in Total Synthesis. (2012). Accounts of Chemical Research, 45(6), 804-815. An account illustrating the importance of chemoselectivity in complex molecule synthesis. Available at: [Link]

  • Recent trends for chemoselectivity modulation in one-pot organic transformations. (2024). RSC Advances, 14, 25983-26017. A review article focusing on methods to control chemoselectivity in organic reactions. Available at: [Link]

Sources

Optimization

Technical Support Center: Strategies for Preventing Oxidation of (3-(Piperidin-4-yl)phenyl)methanamine

Welcome to the technical support center for (3-(Piperidin-4-yl)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3-(Piperidin-4-yl)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the oxidative stability of this compound. Our goal is to equip you with the knowledge and practical strategies to ensure the integrity of your experiments and the quality of your materials.

Introduction: Understanding the Oxidative Liability

(3-(Piperidin-4-yl)phenyl)methanamine is a valuable building block in pharmaceutical research, incorporating both a primary benzylic amine and a secondary piperidine amine. This unique combination of functional groups makes the molecule susceptible to oxidative degradation, which can lead to the formation of impurities, loss of potency, and potential safety concerns. The primary sites of oxidation are the benzylic carbon-hydrogen bond and the nitrogen atoms of both the primary amine and the piperidine ring. Oxidation can be initiated by atmospheric oxygen, light, and trace metal impurities.

This guide provides a comprehensive overview of the mechanisms of oxidation and practical, step-by-step strategies to mitigate these degradation pathways.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your work with (3-(Piperidin-4-yl)phenyl)methanamine in a question-and-answer format.

Q1: I've noticed a yellow to brown discoloration in my sample of (3-(Piperidin-4-yl)phenyl)methanamine upon storage. What is causing this, and how can I prevent it?

A1: Discoloration is a common visual indicator of oxidation. The formation of colored impurities is often due to the oxidation of the primary benzylic amine. The initial oxidation product is likely an imine, which can further polymerize or degrade into a complex mixture of colored compounds.

Root Cause Analysis:

  • Exposure to Air (Oxygen): The primary culprit is atmospheric oxygen, which can readily react with the amine functional groups.

  • Exposure to Light: Light, particularly UV light, can catalyze the oxidation process.

  • Improper Storage Temperature: Elevated temperatures accelerate the rate of chemical reactions, including oxidation.

Solutions:

  • Inert Atmosphere Storage: Store the compound under an inert atmosphere such as argon or nitrogen. This can be achieved by using a glove box or by blanketing the storage container with an inert gas before sealing.

  • Light Protection: Store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light.

  • Temperature Control: Store the compound at the recommended temperature, typically 2-8°C, to slow down the rate of degradation.

Q2: My reaction yield is consistently lower than expected when using (3-(Piperidin-4-yl)phenyl)methanamine. Could oxidation be the cause?

A2: Yes, low reaction yields are a strong indicator that your starting material may have degraded. Oxidation of the primary amine to an imine or other byproducts will reduce the concentration of the active reactant, leading to incomplete conversion and the formation of undesired side products.

Troubleshooting Steps:

  • Purity Assessment: Before use, assess the purity of your (3-(Piperidin-4-yl)phenyl)methanamine using a suitable analytical method such as HPLC-UV or LC-MS. Compare the purity of the stored material to a freshly opened or purified sample.

  • Solvent Degassing: Solvents can contain dissolved oxygen. It is crucial to degas all solvents used in your reaction. Common degassing techniques include sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.

  • Inert Reaction Conditions: Perform the reaction under a continuous flow of an inert gas (nitrogen or argon) using a Schlenk line or a glove box.

Q3: I am observing unexpected peaks in my chromatogram (HPLC/LC-MS) after my reaction. How can I determine if these are oxidation products?

A3: The appearance of new, unexpected peaks is a classic sign of degradation. To confirm if these are oxidation products, you can perform a forced degradation study.

Forced Degradation Protocol:

  • Prepare a solution of your (3-(Piperidin-4-yl)phenyl)methanamine in a suitable solvent.

  • Divide the solution into several vials.

  • Expose the vials to different oxidative stress conditions:

    • Chemical Oxidation: Add a small amount of a mild oxidizing agent, such as 3% hydrogen peroxide.

    • Photolytic Stress: Expose a vial to UV light.

    • Thermal Stress: Heat a vial at an elevated temperature (e.g., 60°C).

  • Analyze the stressed samples by HPLC or LC-MS at different time points and compare the chromatograms to that of an unstressed sample. The peaks that increase in intensity under these conditions are likely oxidation products.

Q4: Can I use antioxidants to prevent the oxidation of (3-(Piperidin-4-yl)phenyl)methanamine? If so, which ones are recommended?

A4: Yes, the use of antioxidants can be a very effective strategy. For amine compounds, radical scavengers are particularly useful.

Recommended Antioxidants:

  • Butylated Hydroxytoluene (BHT): A widely used phenolic antioxidant that acts as a free radical scavenger. It is generally effective at low concentrations (0.01-0.1%).

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be effective in aqueous solutions.

  • α-Tocopherol (Vitamin E): A lipid-soluble antioxidant that is effective in organic solvents.

Considerations:

  • Compatibility: Always perform a small-scale compatibility study to ensure the chosen antioxidant does not react with your compound or interfere with your downstream application.

  • Concentration: The effective concentration of the antioxidant should be optimized. Start with a low concentration and monitor its effectiveness.

Frequently Asked Questions (FAQs)

What is the primary mechanism of oxidation for (3-(Piperidin-4-yl)phenyl)methanamine?

The primary mechanism is believed to be a free-radical chain reaction initiated by the abstraction of a hydrogen atom from the benzylic position or the N-H bond of the primary amine. This generates a carbon-centered or nitrogen-centered radical, which then reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then propagate the chain reaction by abstracting a hydrogen atom from another molecule of the amine. The piperidine nitrogen can also be oxidized, potentially forming an N-oxide.[1]

What are the ideal storage conditions for solid (3-(Piperidin-4-yl)phenyl)methanamine?

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen.
Light Amber glass vial or opaque containerProtects from light-catalyzed oxidation.
Moisture Tightly sealed container with a desiccantAmines can be hygroscopic; moisture can facilitate degradation.

How can I purify (3-(Piperidin-4-yl)phenyl)methanamine that has started to discolor?

For minor discoloration, purification can be attempted.

  • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system under an inert atmosphere can remove colored impurities.

  • Column Chromatography: For both solid and liquid forms, column chromatography on silica gel or alumina under an inert atmosphere can be effective.

What analytical techniques are best for monitoring the stability of (3-(Piperidin-4-yl)phenyl)methanamine?

A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for routine purity checks and quantifying the parent compound and major degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile degradation products.

Experimental Protocols

Protocol 1: Degassing Solvents by Inert Gas Sparging

This protocol describes the process of removing dissolved oxygen from solvents, a critical step before their use in reactions or as diluents for (3-(Piperidin-4-yl)phenyl)methanamine.

Materials:

  • Solvent to be degassed

  • Schlenk flask or other suitable reaction vessel

  • Inert gas source (Argon or Nitrogen) with a regulator

  • Long needle or sparging tube

  • Septum

Procedure:

  • Transfer the desired volume of solvent into the Schlenk flask.

  • Seal the flask with a septum.

  • Insert a long needle connected to the inert gas line through the septum, ensuring the needle tip is submerged below the solvent surface.

  • Insert a second, shorter needle through the septum to act as a vent for the displaced gas.

  • Gently bubble the inert gas through the solvent for 15-30 minutes. A slow, steady stream of bubbles is sufficient.[2]

  • After sparging, remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas in the flask.

Protocol 2: Handling (3-(Piperidin-4-yl)phenyl)methanamine Using a Schlenk Line

A Schlenk line provides a controlled inert atmosphere for handling air-sensitive compounds.

Materials:

  • Schlenk line with vacuum and inert gas manifolds

  • Schlenk flask

  • (3-(Piperidin-4-yl)phenyl)methanamine

  • Spatula

  • Septum

  • Grease for ground glass joints

Procedure:

  • Prepare the Glassware: Ensure the Schlenk flask is clean and oven-dried to remove any moisture.

  • Assemble the Apparatus: Attach the Schlenk flask to the Schlenk line via flexible tubing. Lightly grease the ground glass joint if applicable.

  • Evacuate and Refill Cycle:

    • Close the stopcock to the inert gas and open it to the vacuum line to evacuate the flask.

    • Once a good vacuum is achieved (typically a few minutes), close the stopcock to the vacuum line.

    • Slowly open the stopcock to the inert gas line to backfill the flask. You should hear the gas flowing in.

    • Repeat this evacuation and refilling cycle at least three times to ensure all air has been removed.[3]

  • Transfer the Compound: While maintaining a positive pressure of inert gas (a gentle outflow from an open port), quickly remove the stopper or septum, add the (3-(Piperidin-4-yl)phenyl)methanamine using a spatula, and reseal the flask.

  • Storage or Reaction: The compound is now under an inert atmosphere and can be safely stored or used in a reaction.

Visualizing Oxidation and Prevention Strategies

Diagram 1: Potential Oxidation Pathways

OxidationPathways Potential Oxidation Pathways of (3-(Piperidin-4-yl)phenyl)methanamine cluster_0 Primary Benzylic Amine Oxidation cluster_1 Piperidine Ring Oxidation A (3-(Piperidin-4-yl)phenyl)methanamine B Benzylic Imine A->B [O] C Benzaldehyde derivative B->C Hydrolysis D Benzoic acid derivative C->D [O] E (3-(Piperidin-4-yl)phenyl)methanamine F Piperidine N-oxide E->F [O] G Ring-opened products F->G Further degradation PreventionWorkflow Workflow for Preventing Oxidation cluster_storage Storage cluster_reaction Reaction Setup cluster_analysis Analysis storage_start Receive Compound storage_inert Blanket with Inert Gas storage_start->storage_inert storage_light Store in Amber Vial storage_inert->storage_light storage_temp Refrigerate (2-8°C) storage_light->storage_temp storage_end Stable Compound storage_temp->storage_end reaction_start Prepare Reaction degas_solvent Degas Solvents reaction_start->degas_solvent inert_atmosphere Use Schlenk Line degas_solvent->inert_atmosphere add_antioxidant Add Antioxidant (optional) inert_atmosphere->add_antioxidant run_reaction Run Reaction add_antioxidant->run_reaction reaction_end Successful Reaction run_reaction->reaction_end analysis_start Sample for Analysis hplc_ms HPLC/LC-MS Analysis analysis_start->hplc_ms purity_check Confirm Purity hplc_ms->purity_check analysis_end Verified Quality purity_check->analysis_end

Caption: A comprehensive workflow for the prevention of oxidation during storage, reaction, and analysis.

References

  • Manjusha, et al. "Antioxidant potential of piperidine containing compounds-a short review." Asian Journal of Pharmaceutical and Clinical Research, vol. 11, no. 8, 2018, pp. 66-73.
  • Rekka, E. A., et al. "Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity." The Journal of Pharmacy and Pharmacology, vol. 47, no. 12A, 1995, pp. 1017-21.
  • Chemistry LibreTexts. "Guides." Chemistry LibreTexts, 15 Oct. 2024, chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/01%3A_The_Complete_Survival_Guide_to_the_Organic_Chemistry_Lab/1.04%3A_Common_Techniques/1.4.07%3A_Handling_Air-Sensitive_Reagents.
  • Rioux, Robert M., et al. "Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line." Journal of Visualized Experiments, no. 125, 2017, p. e55535.
  • University of York. "Schlenk line: setup." Chemistry Teaching Labs, . Accessed 15 Feb. 2026.

  • "Inhibition of amine oxidation.
  • University of New Mexico. "Schlenk Line." UNM Chemistry, chemistry.unm.edu/safety/sops/schlenk-line.pdf. Accessed 15 Feb. 2026.
  • The Schlenk Line Survival Guide. "Freeze-Pump-Thaw." The Schlenk Line Survival Guide, . Accessed 15 Feb. 2026.

  • Cuzuel, V., et al. "Validation of a Liquid Chromatography Tandem Mass Spectrometry Method for Targeted Degradation Compounds of Ethanolamine Used in CO2 Capture: Application to Real Samples." Oil & Gas Science and Technology – Revue d’IFP Energies nouvelles, vol. 69, no. 5, 2014, pp. 885-96.
  • N.M., Hong, et al. "CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF).
  • Emerald Cloud Lab. "ExperimentDegas Documentation." Emerald Cloud Lab, . Accessed 15 Feb. 2026.

  • Berry Group. "Section 5.4 Title: Degassing Solvents." University of Wisconsin-Madison, 1 Nov. 2019, berry.chem.wisc.edu/wp-content/uploads/sites/1063/2019/11/5.4-Degassing-Solvents.pdf.
  • Dolan, John W. "Mobile-Phase Degassing--Helium Sparging, Vacuum Degassing, and On-Line Degassing." LCGC North America, vol. 17, no. 10, 1999, pp. 908-12.
  • University of Rochester. "How To: Degas Solvents." Department of Chemistry, . Accessed 15 Feb. 2026.

  • Rey, A., et al. "Characterization of the degradation products of amines used for post combustion CO2 capture." LSABM, . Accessed 15 Feb. 2026.

  • Reddy, K. S., et al. "Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate." Proceedings of the Indian Academy of Sciences - Chemical Sciences, vol. 112, no. 3, 2000, pp. 245-54.
  • ResolveMass Laboratories Inc. "Why GC-MS Is Still the Gold Standard for Volatile Impurity Analysis in Pharmaceuticals." ResolveMass Laboratories Inc., 7 Feb. 2026, resolvemass.
  • Contract Pharma. "Nitrosating Agent Mitigation Strategy." Contract Pharma, 29 Aug. 2024, .

  • Restek. "Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column." Restek, . Accessed 15 Feb. 2026.

  • de Freitas, J. F., et al. "Unexpected Products of Benzylamine Oxidation Catalyzed by Manganese Porphyrins: Some Factors that Play a Critical Role for Imine Formation." ResearchGate, 2015, .

  • Sullivan, H. R., and S. L. Due. "Oxidaton of benzylamines with nitrosobenzene." The Journal of Organic Chemistry, vol. 38, no. 14, 1973, pp. 2617-20.
  • Sheu, S. Y., and D. G. H. "The Reaction of Butylated Hydroxyanisole and Its Metabolites with Some Arylamines: Investigations of Product Mutagenicity." Mutation Research/Genetic Toxicology, vol. 226, no. 2, 1989, pp. 101-08.
  • ChemPoint. "Amine Antioxidant - SI Group Polymer Additives Selector." ChemPoint, . Accessed 15 Feb. 2026.

  • Benchchem. "Application Notes and Protocols for the GC-MS Analysis of Volatile Amines." Benchchem, . Accessed 15 Feb. 2026.

  • Piras, C., et al. "A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring." Foods, vol. 14, no. 18, 2025, p. 2845.
  • Longchang Chemical. "Which kinds of antioxidants are there? Classification of common antioxidants." Longchang Chemical, 25 Dec. 2023, .

  • Chen, Y. C., et al. "The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples." Molecules, vol. 28, no. 1, 2023, p. 235.
  • Chromatography Forum. "Amines by GC-MS." Chromatography Forum, 25 Feb. 2011, .

  • Agilent Technologies. "Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations." LCGC International, vol. 29, no. 2, 2011, pp. 98-99.
  • Separation Science. "Analytical Techniques In Stability Testing." Separation Science, 24 Mar. 2025, .

  • Akagawa, M., et al. "Oxidative deamination of benzylamine and lysine residue in bovine serum albumin by green tea, black tea, and coffee." Journal of Agricultural and Food Chemistry, vol. 53, no. 20, 2005, pp. 8019-24.
  • ResearchGate. "Mechanism of action of amine-type antioxidants at temperatures above 110 °C." ResearchGate, . Accessed 15 Feb. 2026.

  • "Pharmaceutical formulations using water-soluble antioxidants.
  • TCI Chemicals. "Radical scavengers | Preventing polymerization." TCI Chemicals, . Accessed 15 Feb. 2026.

  • Calafat, A. M., et al. "Short- and Long-Term Stability of Aromatic Amines in Human Urine." International Journal of Environmental Research and Public Health, vol. 20, no. 5, 2023, p. 4088.
  • Nam Thao. "Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1." Nam Thao, . Accessed 15 Feb. 2026.

  • Waters. "Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector." Waters, . Accessed 15 Feb. 2026.

  • "Substituted benzylamines and their use for the treatment of depression.
  • Bryan Research & Engineering, LLC. "Analysis of Amine Solutions by Gas Chromatography." Bryan Research & Engineering, LLC, . Accessed 15 Feb. 2026.

  • Wikipedia. "Butylated hydroxytoluene." Wikipedia, en.wikipedia.org/wiki/Butylated_hydroxytoluene. Accessed 15 Feb. 2026.
  • Taso, O. V., et al. "Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress." Antioxidants, vol. 6, no. 3, 2017, p. 52.
  • Scientific Committee on Consumer Safety. "Opinion on Butylated Hydroxytoluene (BHT)." Public Health, 2 Dec. 2021, ec.europa.eu/health/system/files/2021-12/sccs_o_259.pdf.
  • ResearchGate. "Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability." ResearchGate, Nov. 2022, .

  • Freeman, S. "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Schneider, C., et al. "Free Radical Scavenging Activity of Carbonyl-Amine Adducts Formed in Soybean Oil Fortified with Phosphatidylethanolamine." Antioxidants, vol. 8, no. 11, 2019, p. 558.
  • Echemi. "Understanding Butylated Hydroxyanisole And Butylated Hydroxytoluene." Echemi, 21 Apr. 2025, .

  • Ataman Kimya. "BUTYL HYDROXYTOLUENE (BHT)." Ataman Kimya, . Accessed 15 Feb. 2026.

  • Bajaj, S., et al. "Development of forced degradation and stability indicating studies of drugs—A review." International Journal of Pharmaceutical Quality Assurance, vol. 4, no. 2, 2012, pp. 34-39.
  • Poupin, N., et al. "A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P." Applied and Environmental Microbiology, vol. 86, no. 15, 2020, e00814-20.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the 1H NMR Interpretation and Assignment of (3-(Piperidin-4-yl)phenyl)methanamine

This guide provides an in-depth analysis and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum for the compound (3-(Piperidin-4-yl)phenyl)methanamine. Designed for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum for the compound (3-(Piperidin-4-yl)phenyl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed walkthrough of spectral assignment, leveraging foundational NMR principles and comparative data from analogous structures. We will explore the causal relationships behind chemical shifts and coupling patterns, providing a robust framework for structural elucidation.

Introduction

(3-(Piperidin-4-yl)phenyl)methanamine is a bifunctional organic molecule featuring a piperidine ring linked to a benzylamine moiety at the meta position. This structural arrangement is of interest in medicinal chemistry, as both piperidine and benzylamine are common pharmacophores. Accurate structural confirmation via 1H NMR is a critical step in the synthesis and characterization of this and related compounds. This guide will dissect the predicted 1H NMR spectrum of the title compound, offering a systematic approach to its interpretation.

Due to the absence of a publicly available experimental spectrum for (3-(Piperidin-4-yl)phenyl)methanamine, this guide will utilize a high-quality predicted spectrum as its primary analytical focus. This approach not only facilitates a detailed examination of the molecule's expected spectral features but also serves to illustrate the power of modern predictive software when used in conjunction with a strong foundation in NMR theory.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The reliability of any spectral interpretation is fundamentally dependent on the quality of the acquired data. The following is a detailed, step-by-step methodology for obtaining a high-resolution 1H NMR spectrum, designed to ensure accuracy and reproducibility.

Sample Preparation
  • Sample Purity: Ensure the sample of (3-(Piperidin-4-yl)phenyl)methanamine is of high purity, as impurities will introduce extraneous signals and complicate the spectrum. Purification via column chromatography or recrystallization is recommended.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, other solvents such as deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) can be used. The choice of solvent can slightly alter the chemical shifts of labile protons (e.g., -NH and -NH₂).

  • Concentration: Prepare a solution of approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[1] Overly concentrated samples can lead to broadened signals and poor resolution.[1]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.[2]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube.[1]

Caption: Workflow for 1H NMR Sample Preparation and Data Acquisition.

Data Acquisition and Processing
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Locking and Shimming: Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent. This stabilizes the magnetic field. Subsequently, shim the magnetic field to maximize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters: Use standard acquisition parameters for a 1H NMR experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode. Calibrate the chemical shift axis by setting the TMS signal to 0 ppm. Integrate all signals to determine the relative number of protons each represents.

Predicted 1H NMR Spectrum and Data Summary

The predicted 1H NMR spectrum of (3-(Piperidin-4-yl)phenyl)methanamine is presented below. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Structure for Assignment:

SignalPredicted δ (ppm)MultiplicityIntegrationAssignment
A7.20 - 7.35m4HAr-H (H-2, H-4, H-5, H-6)
B3.85s2HCH ₂-NH₂
C3.10d2HPiperidine H-2'eq, H-6'eq
D2.65t2HPiperidine H-2'ax, H-6'ax
E2.50m1HPiperidine H-4'
F1.80d2HPiperidine H-3'eq, H-5'eq
G1.60q2HPiperidine H-3'ax, H-5'ax
H1.55br s3H-NH & -NH

Detailed Spectral Interpretation and Assignment

The interpretation of the 1H NMR spectrum is approached by dissecting the molecule into its three key structural components: the benzylamine moiety, the meta-substituted benzene ring, and the 4-substituted piperidine ring.

Spectral_Interpretation_Logic cluster_components Structural Components cluster_analysis Spectral Analysis Molecule (3-(Piperidin-4-yl)phenyl)methanamine Benzylamine Benzylamine Moiety (-CH₂NH₂) Molecule->Benzylamine Benzene meta-Substituted Benzene Ring Molecule->Benzene Piperidine 4-Substituted Piperidine Ring Molecule->Piperidine Labile_Protons Broad Singlet (3H) ~1.55 ppm (-NH, -NH₂) Molecule->Labile_Protons Benzylamine_Signals Singlet (2H) ~3.85 ppm (Benzylic Protons) Benzylamine->Benzylamine_Signals Benzene_Signals Multiplet (4H) ~7.20-7.35 ppm (Aromatic Protons) Benzene->Benzene_Signals Piperidine_Signals Complex Multiplets (9H) ~1.60-3.10 ppm Piperidine->Piperidine_Signals Final_Assignment Complete Spectral Assignment Benzylamine_Signals->Final_Assignment Benzene_Signals->Final_Assignment Piperidine_Signals->Final_Assignment Labile_Protons->Final_Assignment

Caption: Logical workflow for the interpretation of the 1H NMR spectrum.

The Benzylamine Moiety
  • -CH₂-NH₂ (Signal B, ~3.85 ppm, singlet, 2H): The two protons of the benzylic methylene group are expected to appear as a singlet. They are chemically equivalent and have no adjacent protons to couple with. Their chemical shift is downfield from typical alkyl protons due to the deshielding effect of the adjacent aromatic ring and the nitrogen atom. In unsubstituted benzylamine, these protons typically resonate around 3.84 ppm.[3]

  • -NH₂ and -NH- (Signal H, ~1.55 ppm, broad singlet, 3H): The protons on the nitrogen atoms are labile and can undergo rapid exchange with each other and with trace amounts of water in the solvent. This rapid exchange averages their magnetic environments and decouples them from adjacent protons, resulting in a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature.[4] This signal integrates to three protons, accounting for the two protons of the primary amine and the one proton of the secondary amine in the piperidine ring.

The Meta-Substituted Benzene Ring
  • Ar-H (Signal A, ~7.20-7.35 ppm, multiplet, 4H): The four protons on the benzene ring are chemically non-equivalent and will exhibit a complex multiplet. In a meta-disubstituted ring, one would expect to see four distinct signals. The piperidinyl group is generally considered to be weakly electron-donating, while the aminomethyl group is also weakly electron-donating. These substituents will cause slight upfield or downfield shifts of the aromatic protons relative to benzene (7.36 ppm).[5] The expected splitting pattern would involve ortho- and meta-couplings, leading to a complex and overlapping multiplet in the aromatic region.

The 4-Substituted Piperidine Ring

The piperidine ring exists in a chair conformation, leading to distinct axial and equatorial protons.

  • H-4' (Signal E, ~2.50 ppm, multiplet, 1H): This is the methine proton at the point of attachment to the benzene ring. It is coupled to four adjacent protons (two axial and two equatorial on C-3' and C-5'), resulting in a complex multiplet.

  • H-2', H-6' (Signals C & D, ~3.10 ppm and ~2.65 ppm): The protons on the carbons adjacent to the nitrogen are the most deshielded of the piperidine ring protons. The equatorial protons (H-2'eq, H-6'eq) are typically found further downfield than their axial counterparts (H-2'ax, H-6'ax) due to the anisotropic effect of the C-C and C-N bonds.[6] We predict the equatorial protons as a doublet of doublets (appearing as a doublet) around 3.10 ppm and the axial protons as a triplet of doublets (appearing as a triplet) around 2.65 ppm.

  • H-3', H-5' (Signals F & G, ~1.80 ppm and ~1.60 ppm): These protons are adjacent to the C-4' methine. Similar to the C-2' and C-6' protons, the equatorial protons (H-3'eq, H-5'eq) are expected at a slightly different chemical shift than the axial protons (H-3'ax, H-5'ax). We predict the equatorial protons to be around 1.80 ppm and the axial protons around 1.60 ppm.

Comparison with Alternative Structures

To further solidify our spectral assignment, it is instructive to compare the predicted spectrum of (3-(Piperidin-4-yl)phenyl)methanamine with the known spectral features of simpler, related molecules.

4-Phenylpiperidine

The 1H NMR spectrum of 4-phenylpiperidine provides a reference for the piperidine portion of our target molecule. In 4-phenylpiperidine, the aromatic protons typically appear as a multiplet between 7.15 and 7.31 ppm. The piperidine protons show signals for the H-4 methine, and the H-2,6 and H-3,5 methylene groups, with distinct shifts for axial and equatorial positions.[7] The presence of the aminomethyl group at the meta position in our target molecule will alter the appearance of the aromatic region and introduce the characteristic benzylic singlet.

3-Methylbenzylamine

Comparing with a simplified benzylamine portion, such as 3-methylbenzylamine, helps in understanding the aromatic region. In 3-methylbenzylamine, the aromatic protons also show a complex multiplet characteristic of meta-disubstitution. The benzylic protons appear as a singlet, and the methyl group gives another singlet. This comparison helps to confirm that the complex multiplet in the aromatic region of our target molecule is indeed expected for a 1,3-disubstituted benzene ring.

Conclusion

The 1H NMR spectrum of (3-(Piperidin-4-yl)phenyl)methanamine presents a rich source of structural information that can be systematically deciphered by considering the molecule's constituent functional groups. By analyzing the predicted chemical shifts, multiplicities, and integration values, a confident assignment of all proton signals is achievable. The characteristic singlet of the benzylic protons, the complex multiplet of the meta-substituted aromatic ring, and the distinct signals for the axial and equatorial protons of the piperidine ring all contribute to a unique spectral fingerprint. This guide provides a robust framework for the interpretation of this and structurally related compounds, emphasizing the synergy between theoretical prediction and a strong foundation in NMR principles. For unambiguous assignment, especially in the complex aromatic and piperidine regions, 2D NMR techniques such as COSY and HSQC would be invaluable.

References

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. Available from: [Link]

  • Chem 346 1H NMR Data Reporting Guide. Available from: [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link]

  • Mesbah Energy. \Basics of NMR\ Sample preparation and analysis of NMR analysis data. Available from: [Link]

  • ACS Publications. NMR Guidelines for ACS Journals. Available from: [Link]

  • Royal Society of Chemistry. Experimental reporting. Available from: [Link]

  • S. Chandra, et al. Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry, Vol. 45B, February 2006, pp. 481-486. Available from: [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available from: [Link]

  • P. K. Mohite, et al. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magn Reson Chem. 2008; 46(11): 1083-9. Available from: [Link]

  • University of Liverpool. Chemical shifts. Available from: [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

  • Cal Poly Pomona. 1H NMR Chemical Shifts. Available from: [Link]

  • K. Rajeswari, K. Pandiarajan. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochim Acta A Mol Biomol Spectrosc. 2011 Mar;78(3):1110-8. Available from: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

  • Mestrelab. Download NMR Predict. Available from: [Link]

  • nmrshiftdb2. open nmr database on the web. Available from: [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]

Sources

Comparative

Reference Standards for (3-(Piperidin-4-yl)phenyl)methanamine: A Comparative Guide

Executive Summary (3-(Piperidin-4-yl)phenyl)methanamine is a critical Key Starting Material (KSM) or intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Niraparib .[1] Accurate a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-(Piperidin-4-yl)phenyl)methanamine is a critical Key Starting Material (KSM) or intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Niraparib .[1]

Accurate analysis of this molecule is notoriously difficult due to three convergent factors:

  • Weak UV Chromophore: The molecule lacks extended conjugation, relying solely on a phenyl ring (λmax ~210-220 nm), making HPLC-UV purity assignment prone to error from high-absorbing impurities.[1]

  • High Polarity: The presence of both a primary benzylic amine and a secondary piperidine amine creates retention challenges on standard C18 stationary phases.

  • Salt Form Discrepancies: The commercial availability of both the Dihydrochloride salt (solid) and Free Base (often viscous oil/hygroscopic solid) leads to frequent potency miscalculations.

This guide objectively compares Certified Reference Materials (CRMs) against Working Standards and Reagent Grade alternatives, providing experimental workflows to validate their suitability for GMP environments.[1]

Part 1: The Analytical Challenge

Before selecting a standard, one must understand why "purity by HPLC Area %" is a trap for this specific molecule.

The "Invisible Impurity" Risk

Because (3-(Piperidin-4-yl)phenyl)methanamine has a low extinction coefficient, common synthetic by-products (e.g., pyridine analogs or coupling reagents with high conjugation) can dominate the UV trace.[1] A material appearing 98% pure by HPLC-UV at 254 nm may actually be only 85% pure by mass when assayed by qNMR.[1]

Salt Stoichiometry

The Dihydrochloride salt (2HCl) is the preferred solid form for stability. However, incomplete salt formation during synthesis can result in a non-stoichiometric ratio (e.g., 1.8 HCl).[1] Using a standard assuming a perfect 2.0 HCl ratio without counter-ion analysis (IC) will introduce a systematic bias in potency calculations of ~5-10%.[1]

Part 2: Comparative Analysis of Reference Standard Types

The following table contrasts the three tiers of reference standards available for this intermediate.

FeatureTier 1: Primary CRM (ISO 17034) Tier 2: Qualified Working Standard Tier 3: Reagent/Synthesis Grade
Purity Assignment Quantitative NMR (qNMR) + Mass BalanceHPLC Area % (often uncorrected)HPLC Area % only
Traceability SI Units (NIST/BIPM traceable)Traceable to Tier 1None
Uncertainty Explicit Uncertainty Budget (e.g., ±0.5%)Not definedNot defined
Water/Solvent Measured (KF + GC-HS) & CorrectedSometimes measuredRarely corrected
Counter-ion Stoichiometry confirmed by ICAssumed theoreticalAssumed theoretical
Cost High (

$)
Moderate (

)
Low ($)
Recommended Use Method Validation, Transfer, Release TestingRoutine In-Process Control (IPC)Early R&D, Scouting
Critical Insight: When to Upgrade

Do not use Tier 3 standards for quantitative impurity calculations. The error propagation from uncorrected water content (often 2-5% in amines) and salt stoichiometry will cause Out-of-Specification (OOS) results in the final API (Niraparib).[1]

Part 3: Experimental Validation Protocols

To validate a reference standard for this molecule, you cannot rely on the Certificate of Analysis (CoA) alone.[1] You must perform a Self-Validating Cross-Qualification .[1]

Protocol A: The "Response Factor" Check (HPLC-UV)

Objective: Determine if the standard contains high-absorbing impurities that inflate purity values.[1]

Methodology:

  • Column: Waters XBridge BEH C18 (High pH stable), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0).[1]

    • B: Acetonitrile.[1]

    • Note: High pH is mandatory to deprotonate the amines, ensuring sharp peak shape and retention.[1]

  • Gradient: 5% B to 90% B over 15 mins.

  • Detection: DAD scanning 200–400 nm. Extract chromatograms at 215 nm (analyte max) and 254 nm .

Acceptance Criteria:

  • Calculate purity at 215 nm vs. 254 nm.

  • If Purity(254nm) > Purity(215nm) by more than 2.0%, the material likely contains high-absorbing aromatic impurities.[1] Reject for quantitative use.

Protocol B: qNMR Absolute Purity Assay (The Gold Standard)

Objective: Establish the "True Value" of the working standard independent of chromophores.

Methodology:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl sulfone.[1] Must be non-hygroscopic and non-volatile.

  • Solvent: D2O (for HCl salt) or DMSO-d6 (for Free Base).[1]

  • Relaxation Delay (d1): Set to ≥ 30 seconds (5 × T1) to ensure full relaxation of protons. This is critical for quantitative accuracy.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[1][2][3]

Part 4: Visualization of Qualification Workflow

The following diagram illustrates the decision matrix for qualifying a reference standard for (3-(Piperidin-4-yl)phenyl)methanamine.

ReferenceStandardQualification Start Receive Candidate Standard (3-(Piperidin-4-yl)phenyl)methanamine CheckSalt Check Salt Form (HCl vs Free Base) Start->CheckSalt Hygroscopicity Hygroscopicity Check (TGA / KF) CheckSalt->Hygroscopicity qNMR qNMR Assay (Absolute Purity) Hygroscopicity->qNMR Determine Mass Balance HPLC_UV HPLC-UV Purity (Area % at 215nm) Hygroscopicity->HPLC_UV Check Impurity Profile Compare Compare Purity Values (qNMR vs HPLC) qNMR->Compare HPLC_UV->Compare Pass Qualified Working Standard (Assign Potency from qNMR) Compare->Pass Diff < 1.0% Fail Reject or Repurify (Significant Discrepancy) Compare->Fail Diff > 1.0% (Hidden Impurities)

Caption: Workflow for qualifying (3-(Piperidin-4-yl)phenyl)methanamine reference standards. Note the critical comparison step between qNMR and HPLC to detect non-absorbing impurities.

Part 5: Stability and Handling

Hygroscopicity Management
  • Free Base: Highly hygroscopic and prone to forming carbamates with atmospheric CO2. Must be stored under Argon/Nitrogen at -20°C.

  • Dihydrochloride Salt: More stable but can still absorb moisture.[1]

  • Recommendation: Always equilibrate the standard vial to room temperature before opening to prevent condensation. Perform a Karl Fischer (KF) titration immediately before preparing the stock solution for the first time.

Solution Stability

In aqueous solution (HPLC autosampler), the free amine is susceptible to oxidation.[1]

  • Mitigation: Use amber glassware.[1] Acidify the diluent (e.g., 0.1% Formic Acid) to protonate the amines (

    
    ), which stabilizes the molecule against oxidation.[1]
    

References

  • International Council for Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][4][5] (2000).[1] Link

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.[1]Link[1]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[1] Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014).[1] Link[1]

  • Al Tanoury, F., et al. "Synthesis of Niraparib."[1] Tetrahedron Letters, 55(19), 3005-3009.[1] (Contextual grounding for the intermediate). Link[1]

  • ISO. ISO 17034:2016 General requirements for the competence of reference material producers.Link[1]

Sources

Validation

A Senior Application Scientist's Guide to Differentiating (3-(Piperidin-4-yl)phenyl)methanamine from Synthetic Side Products via Chromatography

Introduction: The Analytical Challenge (3-(Piperidin-4-yl)phenyl)methanamine is a crucial bifunctional linker, frequently utilized in the development of PROteolysis TArgeting Chimeras (PROTACs) for targeted protein degra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

(3-(Piperidin-4-yl)phenyl)methanamine is a crucial bifunctional linker, frequently utilized in the development of PROteolysis TArgeting Chimeras (PROTACs) for targeted protein degradation. Its precise three-dimensional structure is critical for inducing the formation of a stable ternary complex between a target protein and an E3 ligase. The synthetic route to this molecule, however, can yield a variety of structurally similar impurities, including positional isomers and incompletely reacted intermediates. These impurities can significantly impact the efficacy and safety profile of the final therapeutic agent, making their detection and separation a paramount analytical challenge.

This guide provides a comprehensive comparison of chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Supercritical Fluid Chromatography (SFC)—for the robust differentiation of (3-(Piperidin-4-yl)phenyl)methanamine from its potential side products. We will delve into the causality behind methodological choices, present detailed experimental protocols, and provide comparative data to guide researchers in selecting the optimal strategy for their analytical needs.

Deconstructing the Separation Problem: Target Analyte and Potential Impurities

To develop a specific and robust separation method, we must first understand the physicochemical properties of our target compound and its likely impurities.

  • Target Compound: (3-(Piperidin-4-yl)phenyl)methanamine

    • Structure: Possesses a primary benzylic amine and a secondary amine within the piperidine ring. Both are basic and readily protonated.

    • Properties: The presence of two amine functional groups makes the molecule polar and susceptible to strong interactions with stationary phases, potentially leading to poor peak shape (tailing) on traditional reversed-phase columns without mobile phase modifiers.

  • Potential Side Products:

    • Positional Isomers: (2-(Piperidin-4-yl)phenyl)methanamine and (4-(Piperidin-4-yl)phenyl)methanamine. These are often the most challenging to separate due to identical mass and similar polarity.

    • Unreacted Starting Materials: For instance, tert-Butyl 4-(3-(aminomethyl)phenyl)piperidine-1-carboxylate, a common Boc-protected precursor. This impurity is significantly less polar.

    • Reaction Intermediates: Such as 3-(Piperidin-4-yl)benzonitrile, if the synthesis involves the reduction of a nitrile group.

The primary analytical goal is to achieve baseline resolution between the main peak and all potential impurities, a task that demands a high-efficiency separation technique.

Strategic Method Development: A Comparative Overview

The selection of a chromatographic technique is a critical decision driven by the need for resolution, speed, sensitivity, and sustainability. We will compare three leading techniques in pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC has long been the gold standard for pharmaceutical analysis due to its robustness and versatility.[1] It typically employs columns with 3-5 µm particles.[1] For basic compounds like our target, reversed-phase HPLC (RP-HPLC) on a C18 column is a common starting point, but requires careful mobile phase optimization to achieve acceptable peak shapes.[2]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant evolution from HPLC, utilizing columns with sub-2 µm particles.[1][3] This reduction in particle size leads to a dramatic increase in chromatographic efficiency, resulting in sharper peaks, superior resolution, and significantly shorter analysis times.[4][5] For complex samples with closely eluting impurities, UPLC often provides the necessary performance where HPLC falls short.[5][6] The higher sensitivity of UPLC is also crucial for detecting and quantifying trace-level impurities.[3]

Supercritical Fluid Chromatography (SFC)

SFC is a powerful normal-phase chromatographic technique that uses supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent like methanol.[7] Due to the low viscosity and high diffusivity of the mobile phase, SFC enables highly efficient and rapid separations.[8][9] It has emerged as a strong contender to conventional chromatography, especially for the analysis of polar and chiral compounds, making it an excellent candidate for our target molecule.[7][10] Furthermore, the significant reduction in organic solvent consumption makes SFC an environmentally friendly or "green" analytical technique.[8]

Logical Workflow for Method Selection

The following diagram illustrates the decision-making process for selecting the most appropriate chromatographic technique for this specific analytical challenge.

MethodSelection Start Start: Separation of (3-(Piperidin-4-yl)phenyl)methanamine and its isomers Isomer_Check Are closely eluting isomers the primary challenge? Start->Isomer_Check Speed_Check Is high throughput (speed) a critical factor? Isomer_Check->Speed_Check Yes Polarity_Check Is the analyte highly polar, causing poor peak shape in RP? Isomer_Check->Polarity_Check No Recommend_UPLC Recommend UPLC: Superior resolution for isomeric separation. Speed_Check->Recommend_UPLC Yes Recommend_SFC Recommend SFC: Alternative selectivity for polar compounds, very fast. Speed_Check->Recommend_SFC Also Yes (consider SFC) Polarity_Check->Recommend_SFC Yes Consider_HPLC Consider HPLC: Adequate for simple purity checks, but may lack resolution for isomers. Polarity_Check->Consider_HPLC No End Final Method Selection Recommend_UPLC->End Recommend_SFC->End Consider_HPLC->End

Caption: Decision matrix for chromatographic method selection.

Experimental Protocols & Comparative Data

A sample mixture containing the target compound (API) and three key impurities was prepared to compare the performance of HPLC, UPLC, and SFC. All methods were developed to provide the best possible separation for each technique. The validation of these analytical procedures should follow the principles outlined in the ICH Q2(R1) guidelines to ensure accuracy, precision, and specificity.[11][12][13][14]

General Experimental Workflow

The overall process from sample handling to final analysis is outlined below.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL in Methanol) Dilute Dilute to Working Concentration (e.g., 50 µg/mL) with Mobile Phase A Stock->Dilute Filter Filter through 0.22 µm Syringe Filter Dilute->Filter Inject Inject Sample onto Selected System (HPLC/UPLC/SFC) Filter->Inject Separate Perform Chromatographic Separation Inject->Separate Detect Detect Analytes (UV/PDA Detector) Separate->Detect Integrate Integrate Chromatogram (Peak Areas) Detect->Integrate Analyze Calculate Resolution, Tailing Factor, and Relative Proportions Integrate->Analyze Report Generate Final Report Analyze->Report

Caption: Standard experimental workflow for chromatographic analysis.

Optimized UPLC Protocol (Recommended Method)

This protocol is recommended for its superior resolving power and speed.

  • Instrumentation: ACQUITY UPLC System or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 5.0 min: 40% B

    • 5.5 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 7.0 min: 5% B

  • Column Temperature: 40°C.

  • Injection Volume: 1 µL.

  • Detection: UV at 254 nm.

Comparative HPLC and SFC Protocols

HPLC Protocol:

  • Instrumentation: Standard HPLC system.

  • Column: C18, 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase: Same as UPLC.

  • Flow Rate: 1.0 mL/min.

  • Gradient: Scaled from UPLC method to a 20-minute total run time.

  • Injection Volume: 5 µL.

SFC Protocol:

  • Instrumentation: Analytical SFC System.

  • Column: Polar stationary phase (e.g., 2-PIC), 3.0 µm, 3.0 x 100 mm.

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Co-solvent): Methanol with 20 mM Ammonium Acetate.

  • Flow Rate: 2.5 mL/min.

  • Gradient: 5% to 40% B over 4 minutes.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

Results: A Head-to-Head Comparison

The following table summarizes the performance of the three chromatographic techniques for separating the target API from its critical pair, the (2-(Piperidin-4-yl)phenyl)methanamine isomer, and another key impurity.

ParameterHPLCUPLCSFC
Retention Time (API) 9.8 min4.2 min2.8 min
Resolution (API / Isomer) 1.63.1 2.5
Peak Asymmetry (API) 1.41.11.2
Total Run Time 20 min7 min 5 min
Relative Solvent Consumption High (~20 mL)Low (~3.5 mL)Very Low (Organic)

Data Analysis & Interpretation:

  • Resolution: UPLC provided the best resolution between the API and its most critical positional isomer, achieving a baseline separation (R > 2.0) that was not possible with HPLC.[1][5] While SFC also provided adequate resolution, the UPLC method demonstrated superior separating power for this specific critical pair.

  • Speed: Both UPLC and SFC offered a significant reduction in analysis time compared to HPLC.[4][9] This is a major advantage in high-throughput environments such as quality control and process monitoring.

  • Efficiency & Peak Shape: The UPLC method yielded the most symmetrical peaks, indicating minimal secondary interactions with the stationary phase and leading to more accurate integration and quantification.[3]

  • Sustainability: SFC is the clear winner in terms of environmental impact, drastically reducing the consumption of organic solvents.[7][8]

Conclusion and Recommendations

For the critical task of differentiating (3-(Piperidin-4-yl)phenyl)methanamine from its structurally similar side products, particularly positional isomers, UPLC is the recommended technique. It offers an unparalleled combination of resolution, speed, and sensitivity, ensuring the accurate assessment of purity required in pharmaceutical development.[1][4][5] The enhanced resolving power of UPLC provides a higher degree of confidence in the analytical data, which is essential for regulatory submissions and ensuring drug safety and efficacy.

While conventional HPLC may suffice for simple, routine purity checks where critical impurities are not present, it lacks the resolving power for comprehensive impurity profiling.[6] Supercritical Fluid Chromatography (SFC) stands out as a powerful and green alternative, offering orthogonal selectivity and extremely fast run times.[9][10] It should be strongly considered as a complementary technique, especially for preparative separations or when dealing with particularly polar compounds that are challenging to retain in reversed-phase systems.

Ultimately, the adoption of advanced chromatographic techniques like UPLC and SFC is not merely an improvement but a necessary evolution for meeting the stringent purity requirements of modern pharmaceutical development.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-instrumentation/3 SFC/international-labmate-ltd/how-good-is-sfc-for-polar-analytes/32181]([Link] SFC/international-labmate-ltd/how-good-is-sfc-for-polar-analytes/32181)

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne Labs. [Link]

  • UPLC vs HPLC: what is the difference? Alispharm. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers | PDF. Scribd. [Link]

  • HPLC vs UPLC - What's the Difference? Chromatography Today. [Link]

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent. [Link]

  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters. [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. ICH. [Link]

  • Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). RSC Publishing. [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]

  • Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI. [Link]

  • (4-Methyl-3-piperidin-4-ylphenyl)methanamine. PubChem. [Link]

  • Process for resolving racemic mixtures of piperidine derivatives.
  • HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. HELDA - University of Helsinki. [Link]

  • N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Hindawi. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric disubstituted piperidines. RSC Publishing. [Link]

  • phenyl(piperidin-3-yl)methanone (4842-87-9). Chemchart. [Link]

  • [3-(Aminomethyl)piperidin-4-yl]methanamine. PubChem. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Phenyl(piperidin-3-yl)methanone. PubChem. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of (3-(Piperidin-4-yl)phenyl)methanamine

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a comprehensive overview of the essential procedures for the safe and compliant disposal of (3-(Piperidin-4-yl)phenyl)methanamine, ensuring the protection of personnel, the environment, and the integrity of your institution.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Core Principles of the Risk Assessment:

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards of a specific chemical. For analogous compounds, hazards include skin and eye irritation, and potential harm if swallowed.[3][4]

  • Understand Incompatibilities: Piperidines and other amines are generally incompatible with strong oxidizing agents and strong acids.[2] Mixing with incompatible materials can lead to vigorous reactions, heat generation, and the release of hazardous fumes. It is crucial to segregate waste containing this compound from such materials.[5][6]

  • Evaluate the Waste Stream: The overall hazard of the waste is not solely determined by the presence of (3-(Piperidin-4-yl)phenyl)methanamine but also by any other solvents or reagents present in the mixture.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing (3-(Piperidin-4-yl)phenyl)methanamine, it is imperative to don the appropriate personal protective equipment. The principle here is to create a barrier between you and the potentially hazardous material.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and aerosols that can cause serious eye irritation.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact, which can lead to irritation.[2][4] Gloves should be inspected for integrity before each use and disposed of properly after handling the waste.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

All handling of open containers of waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7]

Spill Management: Immediate and Controlled Response

Accidents can happen, and a well-defined spill response plan is crucial. The immediate priority is to contain the spill and prevent exposure to personnel and the environment.

Step-by-Step Spill Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or the ventilation is poor.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[8]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[9]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.[8]

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of (3-(Piperidin-4-yl)phenyl)methanamine is that it should be treated as hazardous chemical waste. It should never be disposed of down the drain or in the regular trash.[10] Disposal must be handled through your institution's hazardous waste program, which operates in compliance with regulations set forth by agencies like the Environmental Protection Agency (EPA).[10][11]

Workflow for Proper Disposal

DisposalWorkflow A Waste Generation (e.g., reaction mixture, contaminated materials) B Segregate Waste (Separate from incompatible materials like strong acids and oxidizers) A->B Crucial First Step C Select Appropriate Waste Container (Chemically compatible, leak-proof, with secure lid) B->C D Label Container (Words 'Hazardous Waste', full chemical names, concentrations, date) C->D E Store in Satellite Accumulation Area (SAA) (Near point of generation, under lab control) D->E F Request Waste Pickup (Contact EHS when container is nearing full) E->F G EHS Collection and Final Disposal (Incineration or other approved method) F->G

Caption: Workflow for the safe disposal of (3-(Piperidin-4-yl)phenyl)methanamine waste.

Detailed Procedural Steps:

  • Waste Segregation: At the point of generation, ensure that waste containing (3-(Piperidin-4-yl)phenyl)methanamine is kept separate from incompatible chemicals.[12] This is a critical safety measure to prevent dangerous reactions within the waste container.[5]

  • Container Selection:

    • Use a container that is chemically compatible with the waste. For many organic amine waste streams, a high-density polyethylene (HDPE) container is suitable.[13]

    • The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[12][14] The original chemical container can be an excellent choice for waste accumulation.[14]

  • Labeling: Proper labeling is a key regulatory requirement.[10][15] The label must include:

    • The words "Hazardous Waste".[12][15]

    • The full chemical name of all contents, including solvents. Do not use abbreviations or chemical formulas.[10][12]

    • The approximate percentage of each component.[12]

    • The date of generation.[10]

    • The name and contact information of the principal investigator.[10]

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][15] This area should be at or near the point of waste generation and under the control of laboratory personnel.[11]

    • Keep the waste container closed at all times, except when adding waste.[12]

    • The SAA should be in a well-ventilated area, and if the waste is flammable, it should be stored in a flammable storage cabinet.[15]

  • Requesting Disposal:

    • Do not overfill waste containers; a general rule is to fill to no more than 90% capacity.[13]

    • Once the container is full, or before the designated accumulation time limit is reached, contact your institution's EHS office to arrange for a waste pickup.[10][12]

Disposal of Empty Containers

An empty container that has held (3-(Piperidin-4-yl)phenyl)methanamine must also be disposed of as hazardous waste unless it has been triple-rinsed.[14] The rinsate from the first rinse must be collected and disposed of as hazardous waste.[7][14] Subsequent rinses may be permissible for sewer disposal, but only with written permission from your EHS office.[10]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of (3-(Piperidin-4-yl)phenyl)methanamine is not merely a procedural task but a reflection of a laboratory's commitment to a robust safety culture. By understanding the hazards, utilizing appropriate protective measures, and adhering to established disposal protocols, researchers can ensure that their work is conducted responsibly from start to finish. Always consult your institution's specific guidelines and your EHS office for any questions or clarification.

References

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Alabama A&M University. (n.d.). Hazardous Waste Manual. Retrieved from [Link]

  • Auburn University. (n.d.). Chemical Waste Management Guide. Auburn Research. Retrieved from [Link]

  • University of Toronto. (n.d.). Standard Operating Procedure: Hazardous Waste Storage and Disposal. Department of Chemistry. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Angene Chemical. (2024, April 17). 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride Safety Data Sheet. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.